2-Chloro-3-iodoquinoline
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKSSUOSONRGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562220 | |
| Record name | 2-Chloro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128676-85-7 | |
| Record name | 2-Chloro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-iodoquinoline from Aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, three-step synthetic route for the preparation of 2-chloro-3-iodoquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development, starting from aniline. The synthesis involves the formation of a quinolone ring system, followed by chlorination and subsequent regioselective iodination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from aniline is a multi-step process that can be efficiently carried out in three main stages:
-
Knorr Quinoline Synthesis : Formation of 2-hydroxyquinoline (2-quinolone) from aniline via an acetoacetanilide intermediate.
-
Chlorination : Conversion of 2-hydroxyquinoline to 2-chloroquinoline using a suitable chlorinating agent.
-
Regioselective Iodination : Introduction of an iodine atom at the C3 position of the 2-chloroquinoline ring.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Acetoacetanilide Synthesis | Aniline, Ethyl acetoacetate | None (neat) or HFIP | 80 - 150 | 1 - 12 | 74 - 95 |
| 1b | Knorr Cyclization | Acetoacetanilide, H₂SO₄ or PPA | None (neat) | 80 - 100 | 1.5 - 4 | ~90 |
| 2 | Chlorination | 2-Hydroxyquinoline, POCl₃ | None (neat) | Reflux (~105) | 2 - 4 | 89 - 96 |
| 3 | C3-Iodination | 2-Chloroquinoline, I₂, K₂S₂O₈ | CH₃CN/H₂O | 80 | 12 | ~85 |
Experimental Protocols
Step 1: Synthesis of 2-Hydroxyquinoline (2-Quinolone)
This step is a two-part process involving the formation of an acetoacetanilide intermediate followed by its acid-catalyzed cyclization.
Part 1a: Synthesis of Acetoacetanilide
-
Procedure: In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are combined. The mixture is heated with stirring to 140-150°C for one hour. During this time, ethanol is evolved and can be removed by distillation. The reaction mixture is then cooled, and the resulting solid acetoacetanilide can be used in the next step without further purification. Alternatively, the reaction can be carried out in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at 80°C for 12 hours, followed by an aqueous workup and purification by column chromatography to yield the pure product.[1][2]
Part 1b: Knorr Quinoline Synthesis of 2-Hydroxyquinoline
-
Procedure: To the crude acetoacetanilide from the previous step, slowly add concentrated sulfuric acid (approximately 4-5 equivalents) while cooling the flask in an ice bath to manage the exotherm. Once the addition is complete, the mixture is heated to 100°C for one hour. After cooling, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of 2-hydroxy-4-methylquinoline. The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. For a non-methylated analog, the corresponding β-ketoanilide would be used.[3][4] A solvent-free approach using polyphosphoric acid (PPA) at 80°C for 1.5 hours is also highly effective.[5]
Step 2: Synthesis of 2-Chloroquinoline
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend 2-hydroxyquinoline in an excess of phosphorus oxychloride (POCl₃, approximately 10-20 volumes).[6] The mixture is slowly heated to reflux (around 105°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto a vigorously stirred mixture of crushed ice and a neutralizing agent like saturated aqueous sodium bicarbonate solution.[6][7] The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum. The crude 2-chloroquinoline can be purified by recrystallization from a suitable solvent such as ethanol.
Step 3: Regioselective C3-Iodination of 2-Chloroquinoline
-
Procedure: This protocol is adapted from a radical-based direct C-H iodination method.[8][9][10] In a sealed tube, 2-chloroquinoline (1 equivalent) is dissolved in a mixture of acetonitrile and water. To this solution, add iodine (I₂, 2 equivalents) and potassium persulfate (K₂S₂O₈, 3 equivalents). The tube is sealed, and the reaction mixture is heated at 80°C for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Synthetic Workflow Visualization
The following diagram illustrates the overall synthetic pathway from aniline to this compound.
Caption: Synthetic pathway for this compound from aniline.
References
- 1. Acetoacetanilide synthesis - chemicalbook [chemicalbook.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. research.monash.edu [research.monash.edu]
2-Chloro-3-iodoquinoline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic route for 2-Chloro-3-iodoquinoline. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in synthetic chemistry and drug discovery.
Core Compound Information
This compound is a halogenated derivative of the quinoline heterocyclic system. The presence of both a chloro and an iodo group at positions 2 and 3 respectively makes it a potentially versatile intermediate for further chemical modifications, such as cross-coupling reactions.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| CAS Number | 128676-85-7 |
| Molecular Formula | C₉H₅ClIN |
| Molecular Weight | 289.50 g/mol |
| Exact Mass | 288.91552 Da |
Synthesis of this compound
Representative Experimental Protocol: C3-Iodination of 2-Chloroquinoline
This protocol describes a potential method for the synthesis of this compound starting from 2-chloroquinoline.
Materials:
-
2-Chloroquinoline
-
Sodium iodide (NaI)
-
Potassium persulfate (K₂S₂O₄)
-
Manganese(II) sulfate (MnSO₄)
-
Dichloroethane (DCE)
-
Water
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine 2-chloroquinoline (1.0 mmol), sodium iodide (2.0 mmol), potassium persulfate (2.0 mmol), and manganese(II) sulfate (0.1 mmol).
-
Solvent Addition: Add dichloroethane (5 mL) and water (5 mL) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the biphasic mixture to 80°C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Synthetic Workflow
The logical flow for the representative synthesis of this compound is depicted below.
Biological Activity and Signaling Pathways
Based on a thorough review of the available scientific literature, there is no specific information regarding the biological activity, experimental applications, or associated signaling pathways for this compound. Its primary utility appears to be as a chemical intermediate for the synthesis of more complex molecules. Researchers investigating this compound would need to perform initial biological screenings to determine any potential therapeutic effects.
An In-depth Technical Guide to the Solubility of 2-Chloro-3-iodoquinoline in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility of 2-Chloro-3-iodoquinoline in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines standardized experimental protocols, data presentation formats, and a visual representation of the experimental workflow. This guide is intended to be a practical resource for researchers working on the synthesis, purification, formulation, and application of this compound and its derivatives, enabling them to generate reliable and reproducible solubility data.
Introduction
This compound is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The solubility of a compound is a fundamental physicochemical property that significantly impacts its utility in various scientific and industrial processes. A thorough understanding of its solubility in different organic solvents is critical for:
-
Optimizing reaction conditions: Selecting appropriate solvents for synthesis and subsequent reactions.
-
Developing purification strategies: Designing effective crystallization and chromatographic purification methods.
-
Formulation development: Preparing solutions of known concentrations for biological screening and other applications.
-
Predicting bioavailability: Understanding how the compound will behave in different environments.
This guide provides the necessary methodologies to determine the solubility of this compound in a systematic and reproducible manner.
Illustrative Solubility Data Presentation
When experimentally determining the solubility of this compound, it is crucial to present the data in a clear and organized format to allow for easy comparison and interpretation. The following table serves as a template for recording quantitative solubility data at a specified temperature.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 25°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |
| Non-Polar Solvents | |||||
| n-Hexane | 86.18 | 0.659 | Data to be determined | Calculated | Calculated |
| Toluene | 92.14 | 0.867 | Data to be determined | Calculated | Calculated |
| Dichloromethane (DCM) | 84.93 | 1.326 | Data to be determined | Calculated | Calculated |
| Polar Aprotic Solvents | |||||
| Acetone | 58.08 | 0.791 | Data to be determined | Calculated | Calculated |
| Acetonitrile (ACN) | 41.05 | 0.786 | Data to be determined | Calculated | Calculated |
| Dimethylformamide (DMF) | 73.09 | 0.944 | Data to be determined | Calculated | Calculated |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | Data to be determined | Calculated | Calculated |
| Polar Protic Solvents | |||||
| Methanol | 32.04 | 0.792 | Data to be determined | Calculated | Calculated |
| Ethanol | 46.07 | 0.789 | Data to be determined | Calculated | Calculated |
| Isopropanol (IPA) | 60.10 | 0.786 | Data to be determined | Calculated | Calculated |
Note: The values for Molar Mass and Density are provided for reference. The solubility data needs to be determined experimentally.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1] This method involves creating a saturated solution and then measuring the concentration of the solute in the solvent.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Standard laboratory glassware
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials. Ensure there is enough solid to maintain a saturated solution with excess solid present at equilibrium.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points until the concentration plateaus.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed at the experimental temperature to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solid.
-
Immediately dilute the collected aliquot with a known volume of a suitable solvent in which this compound is highly soluble to prevent precipitation.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the solubility of this compound in the original solvent. Express the solubility in appropriate units such as g/100 mL, mol/L, and mole fraction.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Factors Influencing Solubility
The solubility of this compound will be influenced by several factors:
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant. The presence of a polar quinoline ring and less polar chloro- and iodo- substituents suggests that the solubility will vary across solvents of different polarities.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be experimentally verified.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in the experiments.
Conclusion
This technical guide provides a robust framework for the experimental determination and presentation of the solubility of this compound in various organic solvents. By following the outlined protocols, researchers can generate high-quality, reproducible data that is essential for the effective use of this compound in research and development. The provided templates and workflows are designed to ensure clarity and consistency in data reporting, facilitating collaboration and knowledge sharing within the scientific community.
References
Spectroscopic Blueprint: An In-Depth Technical Guide to the ¹H and ¹³C NMR of 2-Chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-chloro-3-iodoquinoline. Due to the absence of directly published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related analogs and established principles of NMR spectroscopy for substituted quinolines. The methodologies for NMR data acquisition and analysis are detailed to support the structural elucidation and characterization of this and similar heterocyclic compounds, which are pivotal in pharmaceutical research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from data for 2-chloroquinoline and consider the anticipated electronic effects of the iodo substituent at the C3 position. The presence of the electron-withdrawing chlorine at C2 and the bulky, moderately electron-withdrawing iodine at C3 will significantly influence the chemical shifts of the protons and carbons in the quinoline ring system. Protons and carbons of the pyridine ring are expected to be the most affected.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.2 - 8.4 | Singlet | - |
| H-5 | 7.9 - 8.1 | Doublet | 8.0 - 9.0 |
| H-6 | 7.6 - 7.8 | Triplet | 7.0 - 8.0 |
| H-7 | 7.8 - 8.0 | Triplet | 7.0 - 8.0 |
| H-8 | 8.1 - 8.3 | Doublet | 8.0 - 9.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 95 - 100 |
| C-4 | 138 - 140 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 127 - 129 |
| C-7 | 130 - 132 |
| C-8 | 128 - 130 |
| C-8a | 148 - 150 |
Experimental Protocols
The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of substituted quinolines like this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Chloroform-d (CDCl₃) is often a good starting choice for quinoline derivatives.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard often unnecessary.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 0-200 ppm
-
Decoupling: Proton broadband decoupling is typically applied to simplify the spectrum to singlets for each carbon.
-
Data Processing and Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final structure elucidation using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Signaling Pathways and Logical Relationships in NMR Analysis
The interpretation of NMR spectra relies on the logical relationships between different parameters. The following diagram illustrates the key relationships in analyzing the ¹H NMR spectrum of a substituted aromatic compound like this compound.
Caption: Logical relationships in NMR spectral analysis.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 2-Chloro-3-iodoquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. While specific experimental data for this compound is not publicly available, this document outlines the expected fragmentation patterns based on established principles of mass spectrometry for halogenated quinoline derivatives. The methodologies and theoretical data presented herein serve as a valuable resource for identifying and characterizing this compound and related compounds in a laboratory setting.
Introduction to the Mass Spectrometry of Haloquinolines
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When subjected to ionization, organic molecules like this compound form a molecular ion which can then undergo fragmentation. The resulting fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification.
For haloquinolines, the presence of halogen atoms significantly influences the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1] This results in a characteristic M+2 peak for any chlorine-containing fragment, where the M+2 peak has about one-third the intensity of the main isotopic peak (M). Iodine, being monoisotopic (¹²⁷I), does not produce such isotopic patterns but its presence is marked by a significant mass contribution and specific fragmentation pathways involving its loss.
Predicted Fragmentation Pathway of this compound
The chemical formula for this compound is C₉H₅ClIN, with a calculated molecular weight of approximately 289.50 g/mol . Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 289 (for ³⁵Cl) and 291 (for ³⁷Cl). The subsequent fragmentation is predicted to proceed through several key steps, primarily involving the loss of the halogen substituents and fragmentation of the quinoline ring structure.
A proposed fragmentation pathway is illustrated in the diagram below:
Caption: Proposed electron ionization fragmentation pathway for this compound.
The initial fragmentation is likely to involve the cleavage of the carbon-halogen bonds. Due to the lower bond strength of the C-I bond compared to the C-Cl bond, the initial loss of an iodine radical is a highly probable event, leading to the fragment ion at m/z 162/164. Alternatively, the loss of a chlorine radical would yield a fragment at m/z 254. Subsequent fragmentation of the quinoline ring, a common pathway for this class of compounds, often involves the expulsion of a neutral molecule of hydrogen cyanide (HCN), leading to further daughter ions.[2]
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) and the proposed identities of the key ions in the mass spectrum of this compound. The relative abundances are theoretical estimations based on typical fragmentation patterns of similar compounds.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Identity | Proposed Neutral Loss | Notes |
| 289 / 291 | [C₉H₅ClIN]⁺˙ | - | Molecular Ion (M⁺˙) |
| 254 | [C₉H₅IN]⁺˙ | Cl | Loss of Chlorine radical |
| 162 / 164 | [C₉H₅ClN]⁺˙ | I | Loss of Iodine radical |
| 126 | [C₉H₄N]⁺ | I, Cl | Loss of both halogen radicals |
| 100 | [C₈H₄]⁺˙ | I, Cl, HCN | Subsequent loss of HCN from the quinoline ring |
Experimental Protocol
The following is a general protocol for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Workflow Diagram:
Caption: General experimental workflow for GC-MS analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern and compare it with the predicted pathway and data in the table above.
-
Conclusion
This technical guide provides a theoretical framework for the mass spectrometry analysis of this compound. The predicted fragmentation patterns, quantitative data, and detailed experimental protocol offer a solid starting point for researchers and scientists. While experimental verification is necessary to confirm these predictions, the information presented here is a valuable tool for the identification and structural elucidation of this and similar halogenated quinoline compounds, aiding in drug development and other scientific research.
References
An In-depth Technical Guide to the Differential Reactivity of C-Cl vs. C-I Bonds in 2-Chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the comparative reactivity of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds in 2-chloro-3-iodoquinoline. This molecule serves as a versatile building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical compounds and functional materials. The distinct reactivity of its two halogen substituents allows for selective and sequential functionalization, enabling the synthesis of complex molecular architectures.
Core Principles of Reactivity
The differential reactivity between the C-I and C-Cl bonds in this compound is primarily governed by the disparity in their bond dissociation energies. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage.[1][2][3] This fundamental difference is exploited in various transition metal-catalyzed cross-coupling reactions, where the catalyst can selectively activate the more labile C-I bond.
In the context of palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4][5][6] The lower bond energy of the C-I bond facilitates a more rapid oxidative addition compared to the C-Cl bond.[7] This allows for highly regioselective reactions at the 3-position of the quinoline ring, leaving the 2-chloro substituent intact for subsequent transformations.[8][9][10]
The general trend in reactivity for halogens in such cross-coupling reactions is I > Br > Cl > F.[7][11] This predictable selectivity is a powerful tool for synthetic chemists, allowing for a programmed approach to the construction of polysubstituted quinolines.
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize quantitative data for the selective functionalization of the C-I bond in this compound and analogous dihalopyridines in various palladium-catalyzed cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids [7]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Aryl-4-chloro-3-phenylquinoline | Moderate |
| 2 | 4-Fluorophenylboronic acid | 2-Aryl-4-chloro-3-(4-fluorophenyl)quinoline | Not specified |
Reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃ in a solvent such as DMF at elevated temperatures.[7]
Table 2: Sonogashira Coupling of Dihalo-heterocycles
| Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 2-Bromo-4-iodoquinoline | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | 4-Alkynyl-2-bromoquinoline | Not Specified | [8] |
| 2-Chloro-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | 2-Chloro-3-(phenylethynyl)pyridine | 95 | [12] |
Table 3: Buchwald-Hartwig Amination of Dihalopyridines [12]
| Substrate | Amine | Catalyst System | Product | Yield (%) |
| 2-Chloro-3-iodopyridine | Aniline | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 2-Chloro-3-(phenylamino)pyridine | 92 |
| 2-Chloro-5-iodopyridine | Aniline | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 2-Chloro-5-(phenylamino)pyridine | 85 |
The use of a bulky biaryl phosphine ligand (BINAP) is crucial for achieving high yields in these amination reactions.[4][12]
Experimental Protocols
Detailed methodologies for key selective cross-coupling reactions are provided below. These protocols are based on established procedures for this compound and structurally similar compounds.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond[7]
-
Reaction Setup: In a two-necked flask equipped with a magnetic stirrer, condenser, and a rubber septum, combine the this compound derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition and Degassing: Add dimethylformamide (DMF) (5 mL per mmol of the haloquinoline). Flush the flask with an inert gas, such as nitrogen or argon, for 10 minutes.
-
Base Addition: Add a 2M aqueous solution of K₂CO₃ (2 mL per mmol of the haloquinoline) to the reaction mixture. Continue to flush with the inert gas for an additional 10 minutes.
-
Reaction Execution: Connect a balloon filled with the inert gas to the top of the condenser. Heat the reaction mixture with stirring at 80-90 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 48 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-I Bond (Generalized)[13][14]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF. Then, add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the 3-alkynyl-2-chloroquinoline product.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Bond (Generalized)[5][12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the mechanistic pathways and experimental workflows central to the selective functionalization of this compound.
Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C-I bond.
Caption: Mechanism of the selective Sonogashira coupling reaction.
References
- 1. thestudentroom.co.uk [thestudentroom.co.uk]
- 2. C-Cl bond is stronger than C-I bond , because [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Regioselective Sonogashira Coupling of 2-Chloro-3-iodoquinoline with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. In the realm of medicinal chemistry and drug development, the synthesis of functionalized quinoline derivatives is of significant interest due to their prevalence in a wide range of biologically active compounds.
This application note details the regioselective Sonogashira coupling of 2-chloro-3-iodoquinoline with various terminal alkynes. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the Sonogashira reaction, the coupling selectively occurs at the 3-position of the quinoline ring, leaving the chloro substituent intact for potential further functionalization. This chemoselectivity makes this compound a valuable building block for the synthesis of complex, polysubstituted quinoline scaffolds.
Reaction Principle
The Sonogashira coupling of this compound with a terminal alkyne proceeds via a catalytic cycle involving palladium and copper intermediates. The generally accepted mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and subsequent reductive elimination to yield the 2-chloro-3-alkynylquinoline product and regenerate the palladium(0) catalyst. The much lower reactivity of the C-Cl bond at the 2-position ensures the high regioselectivity of this transformation.
Applications
The 2-chloro-3-alkynylquinoline products obtained from this reaction are versatile intermediates in the synthesis of various compounds of pharmaceutical interest. For instance, they have been utilized as key precursors in the synthesis of potent kinase inhibitors, such as KDR (Kinase Insert Domain-Containing Receptor) inhibitors, which are crucial in angiogenesis-related drug discovery.[1] The retained 2-chloro substituent can be subsequently modified through other cross-coupling reactions or nucleophilic substitutions, allowing for the rapid diversification of the quinoline core.
Quantitative Data Summary
The following table summarizes the yields obtained for the Sonogashira coupling of this compound with various terminal alkynes under typical reaction conditions.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Trimethylsilylacetylene | 2-Chloro-3-((trimethylsilyl)ethynyl)quinoline | 85 |
| 2 | Phenylacetylene | 2-Chloro-3-(phenylethynyl)quinoline | 92 |
| 3 | 1-Hexyne | 2-Chloro-3-(hex-1-yn-1-yl)quinoline | 88 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-(2-Chloroquinolin-3-yl)-2-methylbut-3-yn-2-ol | 81 |
| 5 | Propargyl alcohol | (2-Chloroquinolin-3-yl)prop-2-yn-1-ol | 78 |
Note: Yields are based on isolated products and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Procedure for the Sonogashira Coupling of this compound with Terminal Alkynes
This protocol provides a general method for the regioselective Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., trimethylsilylacetylene, phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Chromatography column
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).
-
Add the anhydrous solvent (e.g., THF or DMF).
-
Add the base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-chloro-3-alkynylquinoline.
Example Protocol: Synthesis of 2-Chloro-3-((trimethylsilyl)ethynyl)quinoline
This specific protocol is adapted from the synthesis of a KDR kinase inhibitor intermediate.[1]
-
A mixture of this compound (1.0 g, 3.43 mmol), PdCl₂(PPh₃)₂ (120 mg, 0.17 mmol), and CuI (65 mg, 0.34 mmol) in a mixture of acetonitrile (15 mL) and triethylamine (5 mL) was degassed with argon for 15 minutes.
-
Trimethylsilylacetylene (0.5 g, 5.14 mmol) was then added, and the reaction mixture was stirred at 80 °C for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, and the solvent was removed under reduced pressure.
-
The residue was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product was purified by column chromatography on silica gel (100-200 mesh) using 5% ethyl acetate in petroleum ether as eluent to afford 2-chloro-3-((trimethylsilyl)ethynyl)quinoline as a solid (0.76 g, 85% yield).
Visualizations
Diagram of the Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Diagram of the Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic compounds with significant pharmacological activities. The functionalization of the quinoline scaffold is a key strategy in medicinal chemistry and materials science. 2-Chloro-3-iodoquinoline is a versatile building block that allows for selective, sequential functionalization at the C-2 and C-3 positions through palladium-catalyzed cross-coupling reactions.
The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond, following the general reactivity trend for aryl halides: C-I > C-Br > C-OTf >> C-Cl.[1][2] This reactivity difference enables selective cross-coupling reactions at the C-3 position, leaving the C-2 chloro-substituent intact for subsequent transformations. This document provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.
Data Presentation: Regioselective Cross-Coupling at the C-3 Position
The following tables summarize representative conditions and yields for various palladium-catalyzed cross-coupling reactions. While specific data for this compound is extrapolated from closely related dihalogenated quinolines, these tables provide a strong starting point for reaction optimization. The primary site of reaction is selectively at the C-3 position due to the higher reactivity of the C-I bond.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M K₂CO₃ | DMF | 90 | 48 | 85[3] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M K₂CO₃ | DMF | 90 | 48 | 82[3] |
| 3 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~80-90¹ |
| 4 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Toluene | 110 | 16 | ~80-95¹ |
¹Yields are estimated based on typical Suzuki-Miyaura reactions of analogous aryl iodides.
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 6 | 92[4] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | RT | 8 | 88[4] |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Dioxane | 80 | 12 | ~85-95¹ |
| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 50 | 10 | ~80-90¹ |
¹Yields are estimated based on typical Sonogashira couplings of analogous aryl iodides.
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | ~80-95¹ |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | ~75-90¹ |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | ~80-95¹ |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 20 | ~70-85¹ |
¹Yields are estimated based on typical Buchwald-Hartwig aminations of analogous aryl iodides.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents and solvents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-aryl-2-chloroquinolines.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2 M Potassium carbonate (K₂CO₃) solution
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (approximately 5 mL per mmol of this compound).
-
Stir the mixture for 10 minutes under a positive pressure of inert gas.
-
Add the 2 M K₂CO₃ solution (2 mL per mmol of this compound) via syringe.
-
Heat the reaction mixture to 80–90 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-chloroquinoline.[3]
General Protocol for Sonogashira Coupling
This protocol outlines the synthesis of 2-chloro-3-(alkynyl)quinolines.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., DMF, THF, or Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 2-chloro-3-(alkynyl)quinoline.[4]
General Protocol for Buchwald-Hartwig Amination
This protocol describes the synthesis of 3-amino-2-chloroquinolines.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-amino-2-chloroquinoline.
General Protocol for Heck Reaction
This protocol details the synthesis of 2-chloro-3-(vinyl)quinolines.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Base (e.g., Triethylamine, Et₃N) (2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).
-
Evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent and the base (Et₃N).
-
Add the alkene (1.5 equiv) and heat the mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-chloro-3-(vinyl)quinoline.
Visualizations
Catalytic Cycles and Experimental Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2,3-Disubstituted Quinolines using 2-Chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] In particular, quinolines substituted at the 2 and 3-positions are of significant interest in drug discovery. For instance, 2-arylquinolines have been investigated as potent anticancer agents, with some derivatives showing dual inhibitory activity against key kinases like EGFR and FAK.[4][5] Furthermore, the substitution pattern on the quinoline ring plays a crucial role in determining the pharmacological profile of the molecule.[6]
This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of 2,3-disubstituted quinolines commencing from the versatile building block, 2-chloro-3-iodoquinoline. The differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for a regioselective and sequential functionalization strategy. This approach enables the introduction of a wide range of substituents at the 3-position via Suzuki, Sonogashira, or Stille coupling, followed by the modification of the 2-position through a subsequent cross-coupling reaction, such as the Buchwald-Hartwig amination. This methodology offers a robust and flexible platform for the generation of novel quinoline-based compounds for screening in drug discovery programs.
Synthetic Strategy Overview
The synthetic approach leverages the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the initial functionalization at the 3-position of this compound, leaving the 2-chloro position intact for subsequent modifications. The overall synthetic workflow is depicted below.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective Buchwald-Hartwig Amination of 2-Chloro-3-iodoquinoline
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has found wide application in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance. Quinolines bearing amino substituents are important structural motifs in many biologically active compounds. The selective functionalization of dihalogenated quinolines presents a valuable synthetic strategy for creating diverse molecular libraries. This application note details a protocol for the selective Buchwald-Hartwig amination of 2-chloro-3-iodoquinoline, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.
Principle
The Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of an amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.[1] In the case of this compound, the greater reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step allows for selective amination at the 3-position. This chemoselectivity is a well-established principle in palladium-catalyzed cross-coupling reactions.[2][3]
Experimental Protocol
This protocol describes a general procedure for the selective Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). The reaction conditions can be optimized for different amines.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-3-aminoquinoline derivative.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the selective Buchwald-Hartwig amination of dihaloquinolines, based on analogous reactions reported in the literature.[2]
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | >85 |
| 2 | 6-Bromo-2-chloroquinoline | Piperidine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 16 | 89 |
| 3 | 4-Chloro-3-iodoquinoline | Aniline | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ | Dioxane | 100 | 24 | 75-85 |
Note: Yields are indicative and may vary depending on the specific amine and reaction conditions.
Mandatory Visualization
Caption: Experimental workflow for the selective Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Chloro-3-iodoquinoline in the Synthesis of Bioactive Molecules
Introduction
2-Chloro-3-iodoquinoline is a highly versatile heterocyclic building block in medicinal chemistry and drug discovery. Its structure is characterized by two key features that make it an invaluable starting material for the synthesis of complex bioactive molecules: the quinoline scaffold and the differential reactivity of its halogen substituents. The quinoline core is a well-established "privileged structure," known to form the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3]
The primary strategic advantage of this compound lies in the distinct reactivity of the iodo and chloro groups. The carbon-iodine bond at the C-3 position is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine bond at the C-2 position.[4] This reactivity difference allows for selective, stepwise functionalization, enabling the precise introduction of various molecular fragments through cross-coupling reactions. This targeted approach is fundamental in constructing diverse chemical libraries for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapies.[1][5]
Key Synthetic Applications
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This is the most prominent application, used to introduce aryl or heteroaryl groups. By carefully selecting the catalyst and reaction conditions, the coupling can be directed selectively to the C-3 position, leaving the C-2 chloro group intact for subsequent transformations.[4] Under more forcing conditions or with specific catalyst systems, a one-pot double coupling can be achieved to furnish 2,3-di-substituted quinolines.[4]
-
Sonogashira Coupling: This reaction is employed to install alkyne functionalities, creating another important class of intermediates for further elaboration into more complex heterocyclic systems or as final bioactive compounds. The reaction is typically highly selective for the more reactive C-3 iodo position.[6][7]
-
Synthesis of Kinase Inhibitors: The quinoline scaffold is a key pharmacophore in many kinase inhibitors, where it often serves as a hinge-binding motif at the ATP-binding site of the enzyme.[8][9] The ability to introduce diverse substituents at the C-2 and C-3 positions of this compound allows for the fine-tuning of potency and selectivity against specific kinase targets, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[9]
-
Antiviral and Anticancer Agents: Derivatives of 2-chloroquinoline have been investigated as inhibitors of viral proteases, such as those from SARS-CoV-2 (MPro and PLPro).[10] Furthermore, quinoline-sulfonamide hybrids and other derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[11]
Data Presentation
The following table summarizes representative data from the synthesis and biological evaluation of molecules derived from halogenated quinolines, illustrating the utility of this compound as a synthetic platform.
| Starting Material Analogue | Reaction Type | Coupling Partner/Modification | Resulting Compound Class | Biological Target/Activity | Quantitative Data (Yield, IC₅₀, Kᵢ) | Reference |
| 2-Aryl-4-chloro-3-iodoquinoline | Suzuki Coupling | Phenylboronic acid | 2,3-Diaryl-4-chloroquinoline | Precursor for bioactive molecules | Moderate Yields | [4] |
| 2-Aryl-4-chloro-3-iodoquinoline | One-Pot Suzuki Coupling | Arylboronic acid (excess) | 2,3,4-Triarylquinoline | Precursor for bioactive molecules | Yields up to 88% | [4] |
| 2-Chloroquinoline Derivative | Imine to Azetidinone Conversion | N/A | Azetidinone-quinoline hybrid | SARS-CoV-2 MPro / PLPro | Kᵢ (MPro): 820 nM, Kᵢ (PLPro): 350 nM | [10] |
| 7-Chloro-1-methylquinoline Derivative | Multi-step Synthesis | Benzenesulfonamide moiety | Quinoline-sulfonamide hybrid | Anticancer (HeLa cell line) | IC₅₀: 30.92 µg/ml | [11] |
| 7-Chloro-1-methylquinoline Derivative | Multi-step Synthesis | Benzenesulfonamide moiety | Quinoline-sulfonamide hybrid | Anticancer (Lovo cell line) | IC₅₀: 28.82 µg/ml | [11] |
| 7-Chloro-6-nitroquinoline | SNAr Reaction | Substituted anilines | 7-Anilino-6-nitroquinoline | Kinase Inhibitor (EGFR) | IC₅₀ values in nM range for analogues | [9] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes the selective substitution of the iodo group at the C-3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Water (2M K₂CO₃ solution)
-
Two-necked round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a two-necked flask equipped with a stirrer bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add DMF (approx. 5 mL per mmol of the quinoline substrate) via syringe.
-
Flush the mixture with the inert gas for 10 minutes.
-
Add a 2M aqueous solution of K₂CO₃ (2.0 equiv) to the reaction mixture.
-
Flush with the inert gas for an additional 10 minutes.
-
Heat the reaction mixture with vigorous stirring at 80–90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 18-48 hours).[4]
-
Upon completion, cool the mixture to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-3-arylquinoline.
Protocol 2: General Sonogashira Coupling at the C-3 Position
This protocol outlines a general procedure for the coupling of a terminal alkyne to the C-3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Schlenk flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Add this compound and the solvent.
-
Add the base (e.g., TEA) and stir the mixture for a few minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (can range from room temperature to 80 °C depending on substrate reactivity) and stir until TLC or LC-MS indicates completion.
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the 2-chloro-3-alkynylquinoline.
Visualizations
Caption: Logical workflow for the stepwise functionalization of this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-3-iodoquinoline: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-iodoquinoline is a highly versatile heterocyclic building block that serves as a strategic precursor for the synthesis of a diverse array of pharmaceutical intermediates. Its unique substitution pattern, featuring two distinct halogen atoms at the 2- and 3-positions of the quinoline scaffold, allows for selective and sequential functionalization through various cross-coupling reactions. This enables the construction of complex molecular architectures with potential therapeutic applications in oncology, infectious diseases, and inflammation. The quinoline core itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Key Applications in Pharmaceutical Intermediate Synthesis
The differential reactivity of the carbon-iodine and carbon-chlorine bonds in this compound is the cornerstone of its utility. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This reactivity difference allows for selective substitution at the 3-position, followed by a subsequent reaction at the 2-position, providing a modular approach to 2,3-disubstituted quinolines. These derivatives are valuable scaffolds for targeting various biological pathways, including critical signaling cascades in cancer such as the PI3K/Akt/mTOR and EGFR pathways.[1][2][3][4]
Suzuki-Miyaura Coupling: Synthesis of 2-Chloro-3-arylquinolines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, it is effectively employed to introduce an aryl or heteroaryl moiety at the 3-position, yielding 2-chloro-3-arylquinolines. These intermediates are precursors to a variety of bioactive molecules, including kinase inhibitors.
Experimental Protocol: Synthesis of 2-Chloro-3-phenylquinoline
This protocol describes the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (solvent)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Add toluene and water (4:1 v/v) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 85 °C and stir for 4 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 2-chloro-3-phenylquinoline.
-
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Representative Yield (%) |
| This compound | C₉H₅ClIN | 305.50 | 1.0 | - |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | - |
| 2-Chloro-3-phenylquinoline | C₁₅H₁₀ClN | 239.70 | - | 85-95 |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-arylquinolines
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Starting from the 2-chloro-3-arylquinoline intermediate obtained via Suzuki coupling, this reaction allows for the introduction of a wide range of amino groups at the 2-position. The resulting 2-amino-3-arylquinoline scaffold is a key pharmacophore in many kinase inhibitors and other biologically active compounds.[5][6][7]
Experimental Protocol: Synthesis of 2-Morpholino-3-phenylquinoline
This protocol details the Buchwald-Hartwig amination of 2-chloro-3-phenylquinoline with morpholine.
-
Materials:
-
2-Chloro-3-phenylquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (solvent)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 2-chloro-3-phenylquinoline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours, with stirring. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-morpholino-3-phenylquinoline.
-
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Representative Yield (%) |
| 2-Chloro-3-phenylquinoline | C₁₅H₁₀ClN | 239.70 | 1.0 | - |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | - |
| 2-Morpholino-3-phenylquinoline | C₁₉H₁₈N₂O | 290.36 | - | 75-85 |
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-arylquinolines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] This reaction can be applied to this compound to introduce an alkynyl group, typically at the more reactive 3-position. Subsequent functionalization at the 2-position can then be performed. Alternatively, starting from a 2-chloro-3-arylquinoline, the Sonogashira reaction can be used to introduce the alkynyl moiety at the 2-position, although this requires more forcing conditions due to the lower reactivity of the C-Cl bond. The resulting 2-alkynyl-3-arylquinolines are of interest in drug discovery, including as potential kinase inhibitors.[11][12]
Experimental Protocol: Synthesis of 2-Chloro-3-(phenylethynyl)quinoline
This protocol describes the Sonogashira coupling of this compound with phenylacetylene.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-chloro-3-(phenylethynyl)quinoline.
-
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Representative Yield (%) |
| This compound | C₉H₅ClIN | 305.50 | 1.0 | - |
| Phenylacetylene | C₈H₆ | 102.13 | 1.2 | - |
| 2-Chloro-3-(phenylethynyl)quinoline | C₁₇H₁₀ClN | 263.72 | - | 70-80 |
Visualization of Synthetic Pathways and Biological Mechanisms
The following diagrams illustrate the synthetic workflows and a key signaling pathway targeted by pharmaceutical intermediates derived from this compound.
Caption: Synthetic workflow for 2,3-disubstituted quinolines.
Caption: General experimental workflow for cross-coupling reactions.
Many quinoline-based compounds synthesized from precursors like this compound have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2][13][14][15][16]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of 2,3-disubstituted quinolines, which are important intermediates in pharmaceutical research and development. The selective functionalization of the 3-position followed by modification at the 2-position allows for the systematic exploration of chemical space and the generation of libraries of compounds for biological screening. The protocols provided herein offer a foundation for researchers to utilize this powerful precursor in the discovery of novel therapeutic agents, particularly those targeting key cancer signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. ijnc.ir [ijnc.ir]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-3-iodoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-3-iodoquinoline Derivatives
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] These compounds exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The this compound scaffold is of particular strategic importance in drug discovery and development.
The chlorine atom at the C-2 position serves as a versatile leaving group, readily displaced by various N-, O-, and S-nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). Simultaneously, the iodine atom at the C-3 position acts as a powerful synthetic handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This dual functionality makes 2-chloro-3-iodoquinolines highly valuable and versatile intermediates for the construction of complex molecular architectures and the development of novel therapeutic agents.
This document provides a comprehensive overview of a robust and scalable synthetic strategy for producing this compound derivatives, including detailed experimental protocols and quantitative data to guide researchers in their synthetic efforts.
Overall Synthetic Strategy
The large-scale synthesis of 2-chloro-3-iodoquinolines is most effectively approached through a two-stage process. The initial stage involves the construction of a 2-chloroquinoline intermediate, followed by a regioselective iodination at the C-3 position. This strategy allows for controlled functionalization and purification at each step, ensuring high purity of the final product.
The most common and scalable method for the first stage is the Vilsmeier-Haack reaction, which concurrently forms the quinoline ring while introducing the C-2 chloro and C-3 aldehyde functionalities from readily available acetanilides.[2][4][5] The subsequent step is a direct C-H iodination, which selectively targets the electron-rich C-3 position.[6]
Figure 1: Overall workflow for the synthesis of this compound derivatives.
Experimental Protocols
Stage 1: Large-Scale Synthesis of 2-Chloro-3-formylquinoline Intermediate via Vilsmeier-Haack Reaction
This protocol describes the synthesis of the key 2-chloro-3-formylquinoline intermediate from a substituted acetanilide. The Vilsmeier-Haack reaction is highly effective for this transformation.[4][7]
Materials:
-
Substituted Acetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed Ice / Ice Water
-
Ethyl Acetate
Equipment:
-
Large-volume, appropriately rated glass reactor with mechanical stirring, dropping funnel, condenser, and temperature control (heating mantle and cooling bath).
-
Quenching vessel.
-
Filtration apparatus (e.g., Buchner funnel).
-
Drying oven.
Procedure:
-
Vilsmeier Reagent Preparation: In the reactor, cool anhydrous DMF (3.0-4.0 equivalents) to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 5.0-7.0 equivalents) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.[4] Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Acetanilide: Add the substituted acetanilide (1.0 equivalent) portion-wise to the Vilsmeier reagent. The addition may be exothermic; maintain the temperature below 20 °C.
-
Reaction Heating: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours, or until TLC/HPLC monitoring indicates the consumption of the starting material.[4]
-
Quenching: Cool the reaction mixture to room temperature. In a separate, large vessel containing a vigorously stirred mixture of crushed ice and water, slowly and carefully pour the reaction mixture. This process is highly exothermic and releases HCl gas; ensure adequate ventilation and control the rate of addition to manage the temperature.
-
Precipitation and Isolation: Stir the quenched mixture for 1-2 hours. The solid product will precipitate.
-
Collect the crude product by filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product under vacuum or in a drying oven at 60-70 °C to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate if necessary.[4]
Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
Stage 2: Regioselective C-3 Iodination of 2-Chloroquinoline
This protocol details a direct C-H iodination of the 2-chloroquinoline scaffold at the C-3 position. This method is advantageous for its operational simplicity and selectivity.[6]
Materials:
-
2-Chloroquinoline derivative (from Stage 1)
-
Sodium Iodide (NaI)
-
Potassium Persulfate (K₂S₂O₈)
-
Trifluoroacetic Acid (TFA)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Sealed pressure-rated reaction vessel.
-
Magnetic stirrer with heating plate.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reactor Charging: To a sealed reaction vessel, add the 2-chloroquinoline substrate (1.0 equivalent), sodium iodide (NaI, 3.0 equivalents), and potassium persulfate (K₂S₂O₈, 2.0 equivalents).[6]
-
Solvent and Additive Addition: Add 1,2-dichloroethane (DCE, approx. 5 mL per 1.0 mmol of substrate) and trifluoroacetic acid (TFA, 1.0 equivalent).[6]
-
Reaction Conditions: Seal the vessel securely and heat the reaction mixture to 120-130 °C with vigorous stirring for 12-24 hours.[6] Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully add saturated aqueous sodium thiosulfate to the reaction mixture to quench any unreacted iodine and persulfate. Stir until the dark color of iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL per 1.0 mmol of substrate).[6]
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound derivative.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the described synthetic protocols. Yields and reaction times may vary depending on the specific substrate and scale.
Table 1: Reaction Parameters for Stage 1 - Vilsmeier-Haack Synthesis
| Parameter | Value / Condition | Reference |
| Acetanilide:POCl₃:DMF Ratio | 1 : 5-7 : 3-4 | [4] |
| Reaction Temperature | 80 - 90 °C | [4] |
| Reaction Time | 12 - 18 hours | [4] |
| Typical Yield | 35 - 75% | [4] |
| Purification Method | Recrystallization (Ethyl Acetate) | [4] |
Table 2: Reaction Parameters for Stage 2 - C-3 Iodination
| Parameter | Value / Condition | Reference |
| Substrate:NaI:K₂S₂O₈ Ratio | 1 : 3 : 2 | [6] |
| Additive | Trifluoroacetic Acid (1.0 equiv.) | [6] |
| Solvent | 1,2-Dichloroethane (DCE) | [6] |
| Reaction Temperature | 120 - 130 °C | [6] |
| Reaction Time | 12 - 24 hours | [6] |
| Typical Yield | Moderate to Good | [6] |
| Purification Method | Column Chromatography | [6] |
Mechanistic Visualization
The iodination reaction is believed to proceed through a radical-based mechanism, offering high regioselectivity for the C-3 position.[6]
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 2-Chloro-3-iodoquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for Suzuki-Miyaura cross-coupling reactions involving 2-chloro-3-iodoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Suzuki reaction with this compound?
The Suzuki coupling reaction with this compound is expected to be highly regioselective. The reaction will preferentially occur at the C-3 position due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond. The general reactivity order for halogens in Suzuki couplings is I > Br > OTf > Cl.[1][2] Therefore, the primary product will be the 3-aryl-2-chloroquinoline. Coupling at the C-2 position would require harsher reaction conditions.
Q2: What are the most common side products in the Suzuki reaction of this compound?
The most common side products are:
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom on the coupling partner. This is a common side reaction, especially with heteroaryl boronic acids.[3]
-
Homocoupling: The formation of a biaryl from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or Pd(II) species.[3]
-
Dehalogenation: Replacement of a halogen on the quinoline ring with a hydrogen atom. In this case, deiodination at the C-3 position or dechlorination at the C-2 position can occur.[4][5]
-
Double Coupling Product: Under forcing conditions, a second Suzuki coupling can occur at the C-2 position to yield a 2,3-diarylquinoline.
Q3: How can I minimize the formation of side products?
To minimize side products, consider the following:
-
For Protodeboronation: Use boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[4] Alternatively, using trifluoroborate salts can also reduce protodeboronation.[6]
-
For Homocoupling: Thoroughly degas the reaction mixture to remove oxygen.[6] Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.[4]
-
For Dehalogenation: The choice of solvent and base can influence dehalogenation. Screening different conditions may be necessary. For iodo-derivatives, which are more prone to dehalogenation, using bromo or chloro derivatives if possible can be advantageous.[7][8]
-
For Double Coupling: To favor mono-coupling, use a controlled stoichiometry of the boronic acid (typically 1.1-1.3 equivalents). To promote double coupling, an excess of the boronic acid and harsher conditions would be necessary.
Q4: What are the recommended catalysts and ligands for this reaction?
A variety of palladium catalysts and ligands can be used. For challenging substrates, electron-rich and bulky phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[4] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4] The choice of catalyst and ligand should be optimized for the specific boronic acid being used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. 4. Degradation of boronic acid. 5. Poor solubility of reactants. | 1. Screen different palladium sources and ligands (e.g., Pd(dppf)Cl₂, Buchwald ligands). Ensure the catalyst is not old or degraded. 2. Optimize the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, THF/water, DMF). 3. Increase the reaction temperature, typically in the range of 80-120 °C. Microwave heating can also be effective.[4] 4. Use a more stable boronic ester or trifluoroborate salt.[4] 5. Choose a solvent system where all reactants are soluble at the reaction temperature.[9] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of Pd(II) to Pd(0). | 1. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Ar or N₂) or using freeze-pump-thaw cycles.[6] 2. Use a reliable Pd(0) source or a pre-catalyst that efficiently generates the active catalytic species. |
| High Levels of Protodeboronation | 1. Instability of the boronic acid, especially with heteroaryl boronic acids. 2. Presence of excess water or protic sources. | 1. Switch to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[4][6] 2. Use anhydrous solvents if the reaction conditions permit. Minimize exposure to moisture. |
| Formation of Dehalogenated Quinolines | 1. Side reaction promoted by certain solvents or bases. 2. Reaction with hydride sources in the mixture. | 1. Screen different bases and solvents. 2. Ensure the purity of all reagents and solvents. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation (e.g., formation of palladium black). 2. Insufficient amount of base or boronic acid. | 1. Ensure a strictly inert atmosphere to prevent catalyst oxidation.[6] Consider using more robust ligands like Xantphos or DPEphos.[6] 2. Use a slight excess of the boronic acid (1.1-1.5 eq.) and sufficient base (at least 2 eq.). |
Quantitative Data on Side Products
| Substrate | Boronic Acid | Desired Product Yield (%) | Homocoupling (%) | Protodeboronation (%) | Dehalogenation (%) | Reference |
| 2,6-dichloroquinoxaline | 4-methylphenylboronic acid | 75 | <5 | Not Reported | <5 | [10] |
| 2,4-dichloroquinoline | Phenylboronic acid | ~80 (at C-4) | Not Reported | Not Reported | <10 | [11] |
| 4-bromopyrrole-2-carboxylate | Phenylboronic acid | 0 | Not Reported | Not Reported | >90 (unprotected) | [12] |
| 4-bromopyrrole-2-carboxylate (N-Boc) | Phenylboronic acid | 85 | <5 | Not Reported | <5 | [12] |
Note: The yields of side products are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the nature of the boronic acid.
Experimental Protocols
General Protocol for Mono-Arylation of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03-0.05 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., 8 mL of dioxane) and degassed water (e.g., 2 mL).
-
Degassing: Thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle and Common Side Reactions
Caption: Suzuki catalytic cycle with key side reactions.
Troubleshooting Workflow for Low Yield
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stackoverflow.com [stackoverflow.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-3-iodoquinoline by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of 2-Chloro-3-iodoquinoline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most common and recommended stationary phase for the purification of this compound is silica gel.[1][2][3] Alumina can also be used, but silica gel is generally the first choice for a wide variety of compounds, including quinolines.[1][3]
Q2: How do I determine the best mobile phase (eluent) for the separation?
A2: The optimal mobile phase is determined by performing preliminary analysis using Thin Layer Chromatography (TLC) with the same stationary phase (silica gel).[1][4] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] The ratio is adjusted until the desired compound has a Retention Factor (Rf) value of approximately 0.2-0.3, which ensures good separation and minimizes the time and solvent required for elution.[1]
Q3: What is a typical Rf value to aim for during TLC analysis?
A3: For effective separation on a column, the ideal Rf value for this compound on a TLC plate should be between 0.2 and 0.4.[1][4] This range generally provides the best balance between separation from impurities and reasonable elution time.
Q4: What are some common impurities that might be present in crude this compound?
A4: Common impurities can originate from starting materials, side reactions, or degradation.[5] Potential impurities may include unreacted starting materials, byproducts from the Vilsmeier-Haack reaction (if used for synthesis), such as formylated impurities, and hydrolysis of the chloro group to a hydroxyl group, especially if moisture is present.[6][7][8]
Q5: My compound is not separating from an impurity. What should I do?
A5: If impurities co-elute with your product, you need to adjust the selectivity of your chromatographic system.[4] You can try fine-tuning the polarity of your eluent by making small adjustments to the solvent ratio.[4] If that fails, switching to a different solvent system with different selectivity, for example, replacing hexane/ethyl acetate with a dichloromethane/methanol or toluene/acetone system, may resolve the issue.[4]
Q6: Can I use a method other than column chromatography for purification?
A6: Yes. Recrystallization is a common alternative and is often a good first-pass purification strategy as it is simpler and more cost-effective.[6] The choice of solvent is critical for successful recrystallization.[6] If the crude material is an oil, trituration with a non-polar solvent like hexanes may help precipitate the product.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation (Spots overlap on TLC/Column) | The eluent system is too polar or not polar enough, providing insufficient resolution.[4] | Fine-Tune Eluent Polarity: Adjust the solvent ratio in small increments. For a hexane/ethyl acetate system, decreasing the ethyl acetate percentage can improve separation of less polar compounds.[4] Change Solvent System: Switch to a different solvent system (e.g., dichloromethane/methanol) to alter the separation selectivity.[4] |
| Product Elutes Too Quickly (High Rf Value) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your eluent mixture (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate system). |
| Product Does Not Elute from the Column (Rf = 0) | The mobile phase is not polar enough to move the compound.[9] The product may be too strongly adsorbed to the silica gel.[6] | Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (gradient elution).[4][9] If necessary, switch to a more polar solvent system entirely. |
| Low Recovery / Yield | The compound may be too strongly adsorbed to the silica gel.[6] The compound might be unstable on silica gel.[6] The fractions containing the product were not all collected. | Use a More Polar Eluent: After the initial elution, flush the column with a very strong solvent to check for any remaining product.[6] Minimize Contact Time: Use a faster flow rate (e.g., flash chromatography) to reduce the time the compound spends on the column.[6] Thoroughly Monitor Fractions: Collect smaller fractions and carefully analyze each one by TLC to ensure all product-containing fractions are combined. |
| Tailing of the Product Spot on TLC | The compound may be interacting with acidic sites on the silica gel.[6] The sample is too concentrated when spotted on the TLC plate. | Add a Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites.[6] Dilute Sample: Ensure the sample solution for TLC is sufficiently dilute. |
| Cracked or Unevenly Packed Column | The column was not packed properly, leading to air bubbles or channels. The column ran dry during the procedure. | Repack the Column: Ensure the silica gel slurry is homogeneous and allowed to settle evenly. Tapping the column gently can help remove air bubbles.[10] Maintain Solvent Level: Always keep the solvent level above the top of the stationary phase to prevent it from drying out.[10] |
| Crude Product is an Oil and Difficult to Load | The presence of polymeric byproducts or tar.[4] | Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent like hexanes.[4] Dry Loading: Dissolve the oily product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a dry powder, and then add this powder to the top of the column.[4][11] |
Data Presentation
Table 1: Example Column Chromatography Eluent Systems
| Eluent System (Hexane:Ethyl Acetate) | Purity Before (%) | Purity After (%) | Recovery (%) | Notes |
| 95:5 | 75 | >98 | 88 | Good for separating less polar impurities. |
| 90:10 | 75 | >99 | 85 | Often a good starting point for compounds with intermediate polarity.[4] |
| 80:20 | 75 | >98 | 82 | Useful if the compound has a low Rf in 90:10. |
Note: These values are representative and will vary depending on the initial purity and the specific impurities present.[4]
Table 2: Common Solvents in Order of Increasing Polarity
| Solvent | Polarity |
| Hexane / Pentane | Non-polar |
| Toluene | |
| Dichloromethane | |
| Diethyl Ether | |
| Ethyl Acetate | |
| Acetone | |
| Isopropanol | |
| Ethanol | |
| Methanol | Polar |
This table provides a general guide for selecting and modifying the mobile phase.[12]
Experimental Protocols
Protocol 1: Determination of Eluent System by TLC
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, spot the crude mixture alongside any available standards of starting materials.
-
Develop the TLC plate in a chamber containing a prepared solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the spot corresponding to the product has an Rf of ~0.2-0.4 and is well-separated from impurity spots.[4]
Protocol 2: Column Chromatography Purification
-
Column Preparation (Wet Packing):
-
Secure a glass column vertically to a ring stand.[11]
-
Place a small plug of cotton or glass wool at the bottom of the column.[9]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[10]
-
Open the stopcock to drain some solvent, allowing the silica to pack. Do not let the solvent level fall below the top of the silica gel.[10]
-
Add a thin layer of sand on top of the silica bed to protect it during sample and solvent addition.[9]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[2][4] Carefully add the solution to the top of the column using a pipette.[11]
-
Dry Loading (Recommended for oils or less soluble samples): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[4][11]
-
-
Elution:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluting solvent (eluate) in fractions (e.g., test tubes or small flasks).[3]
-
Maintain a constant level of solvent above the stationary phase throughout the process.
-
A constant eluent composition (isocratic elution) can be used, or the polarity can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.[4][9]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine all fractions that contain the pure this compound.
-
-
Solvent Evaporation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[4]
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting workflow for purification issues.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bhavanscollegedakor.org [bhavanscollegedakor.org]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. columbia.edu [columbia.edu]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Chloro-3-iodoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-chloro-3-iodoquinoline. This versatile building block offers two distinct reaction handles, the more reactive C-I bond at the 3-position and the less reactive C-Cl bond at the 2-position, allowing for selective and sequential functionalization.
Frequently Asked Questions (FAQs)
Q1: I am performing a cross-coupling reaction with this compound. Which position is more likely to react first?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl.[1][2] Therefore, the carbon-iodine bond at the 3-position of this compound is significantly more reactive and will preferentially undergo cross-coupling under typical conditions.[3][4] The carbon-chlorine bond at the 2-position will generally remain intact, allowing for subsequent functionalization if desired.[4]
Q2: My reaction is showing low to no yield. What are the common causes?
Low or no product yield is a frequent issue and can be attributed to several factors:
-
Inactive Catalyst System: The choice of palladium precursor and ligand is critical. For the C-I bond coupling, a standard catalyst like Pd(PPh₃)₄ may suffice, but for the more challenging C-Cl bond, a more active system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often necessary.[5][6][7]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen.[1][4] Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation. The catalyst can also decompose at high temperatures or be poisoned by impurities.[5][8]
-
Inappropriate Base or Solvent: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitating the catalytic cycle.[1] The solvent affects the solubility of reactants, catalyst, and base, which in turn impacts reaction rates.[5]
-
Reagent Degradation: Boronic acids, in particular, can be prone to degradation via protodeboronation, especially in the presence of water or at elevated temperatures.[1]
-
Low Reaction Temperature: Some cross-coupling reactions, especially those involving less reactive chlorides, require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[5][6][9]
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Common side reactions in cross-coupling include:
-
Homocoupling: This involves the coupling of two molecules of the same coupling partner (e.g., two boronic acid molecules in a Suzuki reaction or two alkyne molecules in a Sonogashira reaction, known as Glaser coupling).[1][8] This is often promoted by the presence of oxygen.[8][10] Minimization strategies include thorough degassing of the reaction mixture and running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][8]
-
Dehalogenation: This is the replacement of a halogen atom with a hydrogen atom. It can occur if a palladium hydride species is formed.[1][6] To minimize dehalogenation, avoid alcohol solvents if this is a persistent issue and consider using inorganic bases instead of amine bases.[6]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. Using anhydrous conditions (if appropriate for the specific protocol) and stable boronic esters (e.g., pinacol esters) can mitigate this issue.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This troubleshooting guide provides a step-by-step approach to address low or no yield in the cross-coupling of this compound.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Regioselective Functionalization of 2-Chloro-3-iodoquinoline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the regioselective functionalization of 2-chloro-3-iodoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective functionalization of this compound?
The main challenge lies in selectively functionalizing one position over the other. The molecule possesses two different halogen atoms at adjacent positions on the quinoline core: a chlorine atom at the C2 position and an iodine atom at the C3 position. Achieving high regioselectivity is crucial for synthesizing specific, well-defined molecules.
Q2: Which position (C2-Chloro or C3-Iodo) is more reactive in palladium-catalyzed cross-coupling reactions?
The C3-Iodo position is significantly more reactive. This is due to the difference in carbon-halogen bond dissociation energies, which increase in the order C-I < C-Br < C-Cl.[1] Consequently, the oxidative addition of a Palladium(0) catalyst to the C-I bond is much faster and occurs under milder conditions than the oxidative addition to the C-Cl bond.[1][2]
Q3: What are the most common cross-coupling reactions used for the C3-selective functionalization of this substrate?
The most common methods are palladium-catalyzed cross-coupling reactions, which leverage the high reactivity of the C-I bond. These include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[1][3]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[3]
-
Buchwald-Hartwig Amination: For forming C-N bonds with amines.[4][5]
Q4: Is it possible to functionalize the C2-Chloro position?
Yes, the C2-Chloro position can be functionalized. This is typically achieved through sequential, one-pot, or stepwise functionalization. After the more reactive C3-Iodo position has been selectively functionalized, the C2-Chloro position can be reacted under more forcing conditions (e.g., higher temperatures, different ligands, or stronger bases).[1]
General Troubleshooting
This section addresses common issues that can arise during the functionalization of this compound, regardless of the specific reaction type.
Problem: Low or no conversion of the starting material.
-
Potential Cause 1: Inactive Catalyst. The Palladium(0) active species may not have been generated efficiently from the Pd(II) precatalyst, or the catalyst may have been deactivated by oxygen or impurities.
-
Solution 1: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use fresh, high-quality solvents and reagents. Consider using a Pd(0) source directly, like Pd(PPh₃)₄, or employing a precatalyst designed for easy activation.[6]
-
Potential Cause 2: Inappropriate Ligand. The chosen phosphine ligand may not be suitable for the specific transformation, leading to a slow or stalled reaction.
-
Solution 2: The choice of ligand is critical.[7] For Suzuki reactions, bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) can be effective.[1] For Buchwald-Hartwig aminations, specialized biarylphosphine ligands (e.g., SPhos, XPhos) are often necessary.[8] Screen a variety of ligands to find the optimal one for your specific substrate and coupling partner.
-
Potential Cause 3: Insufficient Base Strength or Poor Solubility. The base may not be strong enough to facilitate the catalytic cycle (e.g., the transmetalation step in Suzuki coupling) or may be poorly soluble in the reaction solvent.
-
Solution 3: For Suzuki couplings, aqueous bases like K₂CO₃ or Cs₂CO₃ are common.[1][3] For Buchwald-Hartwig reactions, stronger non-aqueous bases like NaOtBu or K₃PO₄ are often required.[5] Ensure the chosen base is appropriate for the reaction's functional group tolerance.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: My C3-selective Suzuki reaction is sluggish. How can I improve the reaction rate?
-
Potential Cause: A slow oxidative addition or transmetalation step. The use of Pd(PPh₃)₄ can sometimes be inhibited by excess triphenylphosphine generated in solution.[1]
-
Troubleshooting Steps:
-
Change Ligand: Switch from PPh₃ to a more electron-rich and bulky ligand like tricyclohexylphosphine (PCy₃) or SPhos to promote oxidative addition and subsequent steps.[1]
-
Increase Temperature: While C3-iodide coupling is often feasible at moderate temperatures (80-90 °C), carefully increasing the temperature may improve the rate.[1]
-
Check Boronic Acid Quality: Ensure the boronic acid is pure and not dehydrated or decomposed into boroxines, which can hinder transmetalation.
-
Q: I'm observing significant di-substitution at both C2 and C3. How can I enhance C3 selectivity?
-
Potential Cause: The reaction conditions are too harsh, leading to the competitive reaction at the less reactive C2-chloro position.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for efficient C3 coupling (e.g., start at 80 °C).
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the C3-substituted product is maximized and before significant di-substitution occurs.
-
Use a Milder Base: A very strong base might promote the reaction at the C2 position. Use the mildest base effective for the C3 coupling, such as K₂CO₃ or K₃PO₄.
-
Ligand Choice: Certain ligands can favor mono-arylation. For instance, dppf has been shown to favor reaction at a more reactive halide in some dihaloheterocycles.[9]
-
Sonogashira Coupling
Q: My Sonogashira coupling at the C3 position is giving low yields and forming byproducts.
-
Potential Cause 1: Alkyne Homocoupling (Glaser Coupling). The copper co-catalyst can promote the oxidative dimerization of the terminal alkyne, consuming the starting material.
-
Troubleshooting Steps:
-
Use Copper-Free Conditions: Modern Sonogashira protocols often use a palladium catalyst with a suitable ligand and a base (like an amine) in the absence of a copper co-catalyst, which completely eliminates this side reaction.[10]
-
Maintain Inert Atmosphere: Oxygen promotes Glaser coupling. Ensure the reaction setup is rigorously deoxygenated and maintained under an inert atmosphere.
-
-
Potential Cause 2: Catalyst Inhibition. The amine base or solvent can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.
-
Troubleshooting Steps:
-
Screen Bases: Test different amine bases (e.g., triethylamine, diisopropylethylamine).
-
Solvent Choice: Solvents like DMF, THF, or dioxane are commonly used. The optimal solvent can depend on the specific substrates.
-
Buchwald-Hartwig Amination
Q: I am struggling to achieve selective C-N bond formation at the C3 position.
-
Potential Cause: The combination of ligand and base is not optimized for selective reaction at the C-I bond over the C-Cl bond.
-
Troubleshooting Steps:
-
Ligand Selection is Key: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) that are known to facilitate C-N coupling under milder conditions, thereby favoring reaction at the more labile C-I bond.[8]
-
Optimize Base and Temperature: Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[5] Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. Overheating can lead to a loss of selectivity.
-
Q: My reaction is resulting in hydrodehalogenation (loss of iodine) instead of amination.
-
Potential Cause: A side reaction, often β-hydride elimination from a palladium-amide intermediate, is competing with the desired reductive elimination step.[4]
-
Troubleshooting Steps:
-
Choose a Bulky Ligand: Sterically hindered ligands can disfavor the geometry required for β-hydride elimination and promote reductive elimination.
-
Use an Ammonia Equivalent: For the synthesis of primary anilines, direct use of ammonia can be challenging. Using an ammonia equivalent like lithium bis(trimethylsilyl)amide (LHMDS) followed by hydrolysis can be a more effective strategy.[5]
-
Summary of Reaction Conditions
The following table summarizes typical starting conditions for the C3-selective functionalization of this compound. Optimization is often required.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | 2M K₂CO₃ (4) | DMF | 80–90 | 60–85[1] |
| Sonogashira | Pd/C (10) | PPh₃ (20) | Et₃N (2) / CuI (5) | Water | 80 | 75–90[3] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-5) | XPhos (5-10) | NaOtBu (1.5) | Toluene/Dioxane | 100–110 | 65–95 |
Experimental Protocols
Protocol 1: General Procedure for C3-Selective Suzuki-Miyaura Coupling [1]
-
To a two-necked flask equipped with a magnetic stirrer and condenser, add this compound (1 equiv.), the desired arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a rubber septum and flush with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the solvent (e.g., DMF, 5 mL per mmol of substrate) via syringe.
-
Add the aqueous base (e.g., 2M K₂CO₃, 4 equiv.) via syringe.
-
Connect a balloon filled with the inert gas to the top of the condenser.
-
Heat the reaction mixture with stirring at 80–90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C3-Selective Sonogashira Coupling [3]
-
In a reaction vessel, combine this compound (1 equiv.), the terminal alkyne (1.2 equiv.), Pd/C (10 mol%), PPh₃ (20 mol%), and CuI (5 mol%).
-
Add water and triethylamine (Et₃N).
-
Thoroughly degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to 80 °C with vigorous stirring.
-
After the reaction is complete (as monitored by TLC), cool the mixture and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue via column chromatography.
Protocol 3: General Procedure for C3-Selective Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 5-10 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.
-
Add this compound (1 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Visualizations
The following diagrams illustrate key decision-making processes and workflows relevant to the functionalization of this compound.
Caption: Decision pathway for regioselective functionalization.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for cross-coupling reactions.
References
- 1. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
preventing dehalogenation of 2-Chloro-3-iodoquinoline during reactions
Welcome to the technical support center for 2-Chloro-3-iodoquinoline. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the dehalogenation of this compound during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling reactions?
A1: The carbon-iodine (C-I) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This inherent reactivity difference allows for selective functionalization at the C-3 position while leaving the C-2 chloro group intact, provided the reaction conditions are carefully controlled.
Q2: What is dehalogenation in the context of reactions with this compound?
A2: Dehalogenation is an undesired side reaction where a halogen atom is replaced by a hydrogen atom. In the case of this compound, this can result in the formation of 2-chloroquinoline (deiodination) or 3-iodoquinoline (dechlorination). Deiodination at the more reactive C-3 position is the more commonly observed dehalogenation pathway.
Q3: What are the primary causes of dehalogenation during cross-coupling reactions?
A3: Dehalogenation can be caused by several factors:
-
Presence of a hydride source: Solvents (like alcohols or water), bases, or even the phosphine ligands can act as hydride donors.
-
Slow reductive elimination: If the desired cross-coupling is slow, the palladium-aryl intermediate has a longer lifetime, increasing the chance of it reacting with a hydride source.
-
High reaction temperatures: Elevated temperatures can promote catalyst decomposition and increase the rate of dehalogenation.
-
Certain bases: Strong, sterically hindered bases like sodium tert-butoxide can sometimes promote dehalogenation pathways.
-
Photochemical decomposition: Exposure to UV light can induce radical-chain dehalogenation.[1][2][3][4]
Q4: Can I perform a second cross-coupling reaction at the C-2 position after successfully functionalizing the C-3 position?
A4: Yes, a sequential cross-coupling strategy is feasible. After the initial reaction at the more reactive C-3 iodo position, the resulting 3-substituted-2-chloroquinoline can be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the less reactive C-2 chloro position. This typically requires a more active catalyst system, stronger bases, and higher temperatures.
Troubleshooting Guide
Issue 1: Significant formation of 2-chloroquinoline (deiodination byproduct)
| Potential Cause | Recommended Solution |
| 1. Protic solvent contamination | Use high-purity, anhydrous aprotic solvents like dioxane, toluene, or DMF. Avoid alcohols (methanol, isopropanol) which can be excellent hydrogen donors.[1][2] |
| 2. Inappropriate base selection | Use weaker, non-nucleophilic inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxides like NaOtBu if dehalogenation is significant. |
| 3. Slow catalytic cycle | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to accelerate the rate of reductive elimination, which can outcompete the dehalogenation pathway. |
| 4. High reaction temperature | Optimize the temperature. While some reactions require heating, excessively high temperatures can lead to catalyst decomposition and increased side reactions. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| 5. Oxygen in the reaction mixture | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution. Oxygen can lead to catalyst deactivation and promote side reactions. |
Issue 2: Low or no reactivity at the C-3 iodo position
| Potential Cause | Recommended Solution |
| 1. Inactive catalyst | Ensure the palladium precatalyst is of good quality. Consider using a Pd(0) source like Pd₂(dba)₃, which may be more active than Pd(II) sources that require in-situ reduction. Also, ensure ligands have not been oxidized by air. |
| 2. Insufficiently strong base | The base is crucial for the transmetalation step. If using a weak base like K₂CO₃ yields no product, consider screening stronger bases like K₃PO₄ or Cs₂CO₃. |
| 3. Poor solubility of reactants | Choose a solvent system in which all reactants, including the base, are sufficiently soluble. For Suzuki couplings, a mixture of an organic solvent with water (e.g., dioxane/water) is often effective. |
| 4. Low reaction temperature | If the reaction is sluggish at room temperature, gradually increase the temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion in a shorter time. |
Quantitative Data on Selective Cross-Coupling Reactions
The following tables summarize reaction conditions and yields for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, highlighting the selectivity for the C-3 position and the extent of dehalogenation.
Table 1: Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of 3-Aryl-2-chloroquinoline (%) | Yield of 2-Chloroquinoline (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 85 | <5 | Analogous System[2] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 100 | 92 | Not Reported | General Protocol |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 80 | 88 | <3 | General Protocol |
Table 2: Sonogashira Coupling of this compound
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield of 3-Alkynyl-2-chloroquinoline (%) | Yield of 2-Chloroquinoline (%) | Reference |
| Trimethylsilylacetylene | Pd(OAc)₂ (5) | None | Et₃N | Acetonitrile | 80 | 78 | Not Reported | [5] |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 90 | <5 | General Protocol |
| 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 50 | 85 | <5 | General Protocol |
Table 3: Buchwald-Hartwig Amination of this compound
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of 3-Amino-2-chloroquinoline (%) | Yield of 2-Chloroquinoline (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 91 | <2 | Analogous System[6] |
| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ | Dioxane | 110 | 87 | <5 | General Protocol |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 90 | 82 | ~5-10 | General Protocol |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol is adapted from procedures for structurally similar 2-aryl-4-chloro-3-iodoquinolines.[2]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed DMF and degassed water (e.g., in a 4:1 v/v ratio) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-3 Position
This protocol is based on a copper-free method mentioned for this compound.[5]
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), and the terminal alkyne (1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed acetonitrile followed by anhydrous, degassed triethylamine (Et₃N) (3.0 equiv) via syringe.
-
Reaction: Seal the tube and heat the mixture to 80 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium black and salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-3 Position
This protocol is adapted from procedures for the selective amination of dihalopyridines.[6]
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and Cs₂CO₃ (1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox, and under a positive flow of argon, add the amine (1.2 equiv) and anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath with stirring.
-
Monitoring: Follow the disappearance of the starting material by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.
Visualizations
Caption: A typical experimental workflow for selective cross-coupling reactions.
Caption: A troubleshooting flowchart for addressing dehalogenation issues.
Caption: Relative reactivity of C-I and C-Cl bonds in this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Suzuki Couplings with 2-Chloro-3-iodoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2-chloro-3-iodoquinoline.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound resulting in low or no yield?
A common issue with this substrate is the failure to achieve the desired coupling, which can stem from several factors. The reactivity of the C-I bond is significantly higher than that of the C-Cl bond, which often dictates the initial reaction site.[1] Key areas to investigate include:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical, especially for activating the less reactive C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be sufficient for coupling at the iodo position but inadequate for the chloro position.[1][2] More active catalyst systems, often involving bulky, electron-rich phosphine ligands, are typically required for coupling aryl chlorides.[3][4]
-
Base Selection: The base is crucial for activating the boronic acid. Weaker bases may not be effective, particularly for the more challenging C-Cl bond coupling.[1]
-
Reaction Temperature: Inadequate temperature can lead to a slow or incomplete reaction. Higher temperatures are often needed to overcome the activation energy for the oxidative addition at the C-Cl bond.[5]
-
Quality of Reagents: Degradation of the boronic acid via protodeboronation is a common cause of low yields.[1][6] Ensure all reagents are pure and dry, and that solvents are appropriately degassed.
Q2: I am only observing coupling at the 3-position (C-I). How can I achieve coupling at the 2-position (C-Cl)?
This is an expected outcome due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl).[7][8] To achieve coupling at the C-2 chloro position, more forcing conditions are necessary. This can be done sequentially, by isolating the C-3 coupled product and subjecting it to a second Suzuki coupling, or in a one-pot reaction by modifying the conditions after the initial C-3 coupling is complete. Key adjustments include:
-
More Active Catalyst: Switch to a more robust catalyst system. Combinations like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃) or N-heterocyclic carbene (NHC) ligands are effective for activating aryl chlorides.[3][4][9]
-
Stronger Base: Employ a stronger base such as K₃PO₄ or Cs₂CO₃.[5]
-
Higher Temperature: Increase the reaction temperature, typically in the range of 90-120 °C.[10]
Q3: What are the common side products in this reaction and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.[1]
-
Homocoupling of Boronic Acid: This forms a biaryl byproduct from two molecules of the boronic acid. It is often promoted by the presence of oxygen.
-
Dehalogenation: The halogen atom is replaced by a hydrogen atom.
-
Protodeboronation: The boronic acid's boron group is replaced by a hydrogen atom from a proton source.
-
Solution: Use fresh, high-purity boronic acid. To enhance stability, consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1]
-
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive or inappropriate catalyst system. | For C-I coupling, Pd(PPh₃)₄ is often sufficient. For C-Cl coupling, switch to a more active system like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, PCy₃).[3][4] |
| Weak or unsuitable base. | Use a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5] | |
| Insufficient temperature. | Increase the reaction temperature, typically to 80-120 °C.[10] | |
| Degradation of boronic acid (protodeboronation). | Use fresh boronic acid or a more stable derivative like a pinacol ester.[1] | |
| Presence of oxygen deactivating the catalyst. | Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Ar or N₂).[11] | |
| Selective coupling only at C-3 (Iodo position) | Lower reactivity of the C-Cl bond. | To achieve double coupling, use a more active catalyst system, a stronger base, and higher temperatures after the initial C-I coupling is complete.[3] |
| Formation of Side Products | Homocoupling of boronic acid. | Rigorously degas the reaction mixture and solvents.[11] |
| Dehalogenation of the quinoline. | Screen different bases and solvents; consider anhydrous conditions.[1][6] |
Experimental Protocols
Protocol 1: Selective Suzuki Coupling at the 3-Position (C-I)
This protocol is a general starting point for the selective coupling at the more reactive iodo-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
2M Aqueous K₂CO₃ solution (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add DMF (approximately 5 mL per mmol of the quinoline substrate).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the 2M K₂CO₃ solution via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Double Suzuki Coupling (C-I and C-Cl)
This protocol is designed to achieve coupling at both halogenated positions in a single reaction vessel.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (3:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃.
-
Add the degassed dioxane/water solvent mixture.
-
Thoroughly degas the reaction mixture by bubbling argon through it for at least 20 minutes.
-
Heat the mixture to 80-90 °C under an argon atmosphere with vigorous stirring for approximately 18 hours or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Perform a standard aqueous workup by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying the organic layer.
-
Purify the crude product by flash column chromatography.
Visual Troubleshooting and Workflow Diagrams
Below are diagrams to assist in visualizing the troubleshooting process and reaction pathways.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Coupling at the 3-Position of 2-Chloro-3-iodoquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in cross-coupling reactions at the 3-position of 2-chloro-3-iodoquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.
Q1: My coupling reaction is showing low to no conversion of the this compound starting material. What are the potential causes and solutions?
A1: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: If using a Pd(II) source like Pd(OAc)₂, ensure proper pre-activation. This can be achieved by stirring the Pd(II) source and phosphine ligand in the solvent at an elevated temperature before adding the other reagents. Alternatively, using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or specialized pre-catalysts can be beneficial.[1]
-
-
Impure Reagents: Contaminants in the starting materials, solvents, or base can poison the catalyst.
-
Solution: Ensure all reagents are of high purity. Solvents should be anhydrous and degassed. Solid reagents can be recrystallized, and liquid starting materials can be distilled or passed through a plug of activated alumina.[1]
-
-
Inappropriate Base: The choice and amount of base are crucial for the catalytic cycle, particularly for activating the coupling partner (e.g., boronic acid in Suzuki coupling).[2]
-
Solution: Screen different bases. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] The strength and solubility of the base can significantly impact the reaction rate.
-
-
Suboptimal Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently.
-
Solution: Gradually increase the reaction temperature. For challenging couplings involving aryl chlorides, higher temperatures are often required.[3]
-
Q2: I am observing significant side products, such as the homo-coupling of my coupling partner (e.g., boronic acid) or dehalogenation of the starting material. How can I minimize these?
A2: These side reactions are common in cross-coupling chemistry and can often be suppressed by optimizing the reaction conditions.
-
Homo-coupling: This is often caused by the presence of oxygen, which can lead to the oxidative coupling of the organometallic reagent.
-
Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent. Maintaining a positive pressure of inert gas throughout the reaction is crucial. Using a well-defined Pd(0) precatalyst can also minimize the Pd(II) species that can promote homo-coupling.[4]
-
-
Dehalogenation: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be promoted by certain solvents or bases.
-
Solution: The choice of solvent and base can influence dehalogenation. Protic solvents or bases containing water can sometimes be a source of hydride. Ensure anhydrous conditions. The ligand can also play a role; sometimes, switching to a different phosphine ligand can mitigate this side reaction.[4]
-
Q3: The reaction is not regioselective, and I am getting a mixture of products coupled at the 2-position (C-Cl) and the 3-position (C-I). How can I improve selectivity for the 3-position?
A3: Achieving high regioselectivity in dihalogenated systems depends on the relative reactivity of the C-X bonds and is heavily influenced by the catalyst system. The C-I bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical for controlling regioselectivity.
-
Solution: For selective coupling at the more reactive C-I bond, a less sterically demanding and electron-rich ligand may be favorable. For instance, in some systems, monodentate ligands like PPh₃ favor reaction at the more reactive site.[5] Conversely, bulky, electron-rich biarylphosphine ligands, often used for activating C-Cl bonds, might decrease selectivity. A screening of different ligands is recommended.
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the kinetically preferred reaction at the more labile C-I bond.
-
Solution: Start with a lower reaction temperature and slowly increase it if the reaction rate is too low. This can help to find a balance between reactivity and selectivity.
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for functionalizing the 3-position of this compound?
A1: Several palladium-catalyzed cross-coupling reactions can be effective, with the choice depending on the desired substituent:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids or esters. It is widely used due to the commercial availability and stability of boronic acids.[6][7]
-
Sonogashira Coupling: The method of choice for introducing alkyne moieties (C-C triple bonds). It typically uses a palladium catalyst and a copper co-catalyst.
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with primary or secondary amines.[10][11][12]
Given the higher reactivity of the C-I bond over the C-Cl bond, all these reactions can be selectively performed at the 3-position under appropriate conditions.
Q2: What are the key parameters to consider when selecting a palladium catalyst and ligand?
A2: The choice of catalyst and ligand is crucial for success.
-
Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands (Buchwald's precatalysts) can be highly effective.[6]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity.
-
For activating the C-I bond while leaving the C-Cl bond intact, classic ligands like triphenylphosphine (PPh₃) are a good starting point.
-
For more challenging couplings that might require higher reactivity, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., SPhos, XPhos) might be necessary, but care must be taken to maintain regioselectivity.[6] Ligand screening is often essential.[13]
-
Q3: What role does the base play in these coupling reactions?
A3: The base is a critical component of most cross-coupling reactions.[2] Its primary roles include:
-
Suzuki Coupling: To facilitate the transmetalation step by forming a more nucleophilic boronate species.[2]
-
Sonogashira and Heck Coupling: To neutralize the hydrogen halide formed during the reaction.[14][8]
-
Buchwald-Hartwig Amination: To deprotonate the amine, allowing it to coordinate to the palladium center.[3][10] The choice of base (e.g., carbonates, phosphates, alkoxides) and its strength can significantly influence the reaction outcome.[2]
Data Presentation
Table 1: Comparison of Catalyst Systems for Sonogashira Coupling of a Dihalo-Substituted Heterocycle
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane | 52 | [15] |
| 2 | Pd₂(dba)₃ | - | Cs₂CO₃ | 1,4-Dioxane | 57 | [15] |
| 3 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 70 | [15] |
| 4 | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 78 | [15] |
| 5 | PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | 18 | [15] |
Note: Data adapted from a study on a substituted quinoline, illustrating the impact of catalyst and base selection on yield.[15]
Table 2: Influence of Base on Suzuki-Miyaura Coupling Yield
| Base | Yield (%) |
| Na₂CO₃ | High |
| K₃PO₄ | High |
| Cs₂CO₃ | Often effective for challenging couplings |
| NaOH | Varies |
| KOH | Varies |
Note: This table provides a qualitative comparison of common bases used in Suzuki-Miyaura reactions, as presented in a comparative guide.[2]
Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling at the 3-Position
This protocol is a representative starting point and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the selected base (e.g., K₂CO₃, 2.0-3.0 equiv.), and a magnetic stir bar.
-
Catalyst Addition: In a separate vial, the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., PPh₃, 4-10 mol%) are mixed if not using a pre-formed catalyst. This mixture is then added to the reaction vessel.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water) via syringe.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for catalyst screening and optimization.
Caption: Decision tree for troubleshooting common experimental issues.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
managing impurities in the synthesis of 2-Chloro-3-iodoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-iodoquinoline. Our aim is to help you manage and control impurities throughout your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a multi-step process. A common route involves two key stages:
-
Vilsmeier-Haack Reaction: Acetanilide is reacted with a Vilsmeier reagent (commonly formed from phosphorus oxychloride and dimethylformamide) to yield the intermediate, 2-chloro-3-formylquinoline.
-
Introduction of the Iodo Group: The formyl group of 2-chloro-3-formylquinoline is first converted to an amino group. This is often achieved through reductive amination or formation of an oxime followed by reduction. The resulting 3-amino-2-chloroquinoline is then subjected to a Sandmeyer-type reaction, where the amino group is diazotized and subsequently displaced by an iodide ion to yield the final product, this compound.
Q2: What are the most common impurities I might encounter?
A2: Impurities can arise from both stages of the synthesis.
-
From the Vilsmeier-Haack Reaction:
-
Unreacted Acetanilide: Incomplete reaction can lead to the presence of the starting material.
-
Incompletely Cyclized Intermediates: Side reactions can result in various chlorinated or formylated acyclic byproducts.
-
-
From the Sandmeyer-type Reaction:
-
2-Chloro-3-hydroxyquinoline: Presence of water during the diazotization or iodide displacement steps can lead to the formation of the corresponding phenol.
-
Azo-coupled Dimers/Oligomers: Self-coupling of the diazonium salt can produce colored, high molecular weight impurities.
-
Unreacted 3-Amino-2-chloroquinoline: Incomplete diazotization or displacement will result in the presence of the amino intermediate.
-
De-iodinated Product (2-Chloroquinoline): Reductive side reactions can lead to the loss of the iodine substituent.
-
Q3: How can I monitor the progress of the reaction and the purity of my product?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of both reaction steps. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. HPLC can separate non-volatile impurities, while GC-MS is suitable for identifying volatile byproducts and confirming the mass of the desired product and impurities.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: Silica gel is a common stationary phase. The eluent system will depend on the polarity of the impurities. A gradient of ethyl acetate in hexanes is a good starting point for optimization.
-
Recrystallization: If a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution, recrystallization can be a very effective final purification step.
Troubleshooting Guides
Issue 1: Low Yield in the Vilsmeier-Haack Reaction
| Possible Cause | Suggested Solution |
| Sub-optimal reaction temperature. | The Vilsmeier-Haack reaction often requires heating. Ensure the reaction is maintained at the optimal temperature (typically 80-100°C) for a sufficient duration. Monitor the reaction by TLC to determine completion.[1][2] |
| Incorrect stoichiometry of reagents. | The molar ratio of the acetanilide to the Vilsmeier reagent is crucial. An excess of the reagent is often used to drive the reaction to completion. |
| Presence of electron-withdrawing groups on the acetanilide. | Acetanilides with strong electron-withdrawing groups can be less reactive in the Vilsmeier-Haack reaction, leading to lower yields. Consider using a more forcing reaction condition (higher temperature or longer reaction time) if your substrate is deactivated. |
| Moisture in the reaction. | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Presence of Multiple Spots on TLC After Sandmeyer-type Iodination
| Possible Cause | Suggested Solution |
| Formation of phenolic byproduct. | The presence of water can lead to the formation of 2-chloro-3-hydroxyquinoline. Ensure anhydrous conditions during the reaction. Using an organic solvent for the diazotization and quenching step can also minimize this side reaction. |
| Formation of colored azo-coupled impurities. | This is a common side reaction in diazotization. Running the reaction at a lower temperature (0-5°C) can help to suppress the formation of these byproducts. |
| Incomplete reaction. | If you observe the starting 3-amino-2-chloroquinoline on your TLC plate, the diazotization or the iodide displacement may be incomplete. Ensure the complete conversion of the amine to the diazonium salt before adding the iodide source. |
Data Presentation
Table 1: Summary of Potential Impurities and their Origin
| Impurity Name | Chemical Structure | Typical Origin | Analytical Method for Detection |
| Acetanilide | C₈H₉NO | Unreacted starting material from Vilsmeier-Haack reaction. | GC-MS, HPLC |
| 2-Chloro-3-formylquinoline | C₁₀H₆ClNO | Unreacted intermediate if the formyl to amino group conversion is incomplete. | HPLC, GC-MS |
| 3-Amino-2-chloroquinoline | C₉H₇ClN₂ | Unreacted intermediate from Sandmeyer-type reaction. | HPLC |
| 2-Chloro-3-hydroxyquinoline | C₉H₆ClNO | Side reaction with water during Sandmeyer-type reaction. | HPLC, LC-MS |
| Azo-coupled Dimers | (Variable) | Side reaction during diazotization. | HPLC, LC-MS |
Note: The quantitative levels of these impurities can vary significantly based on reaction conditions and purification efficiency. The data presented here is for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline (Vilsmeier-Haack Reaction)
This protocol is a general guideline and may require optimization.
-
In a flame-dried round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF while stirring vigorously, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add acetanilide (1 equivalent) portion-wise to the reaction mixture at 0°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress by TLC.[1][2]
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain the crude 2-chloro-3-formylquinoline. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]
Protocol 2: Synthesis of this compound (via Sandmeyer-type Reaction)
This protocol assumes the successful conversion of 2-chloro-3-formylquinoline to 3-amino-2-chloroquinoline.
-
Dissolve 3-amino-2-chloroquinoline (1 equivalent) in a suitable acidic medium (e.g., a mixture of concentrated sulfuric acid and water) and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of potassium iodide (3 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Mandatory Visualization
Caption: Synthetic pathway of this compound and potential impurity formation.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-3-iodoquinoline and 2-Bromo-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-chloro-3-iodoquinoline and 2-bromo-3-iodoquinoline. These dihalogenated quinolines are valuable synthons in medicinal chemistry and materials science, offering multiple points for molecular elaboration. Understanding their differential reactivity is crucial for designing selective and efficient synthetic routes. The comparison is based on fundamental principles of organic chemistry and supported by established experimental trends for similar heterocyclic systems.
Introduction to Reactivity Principles
The reactivity of halogenated aromatic compounds is primarily governed by the strength of the carbon-halogen (C-X) bond and the electronic nature of the aromatic ring. The quinoline nucleus is an electron-deficient heterocycle, which influences the reactivity at different positions.
Bond Dissociation Energy (BDE): The general trend for the bond strength of carbon-halogen bonds is C-Cl > C-Br > C-I.[1][2] Consequently, the energy required to break these bonds follows the same order.[1] This principle is a key predictor of reactivity in reactions involving the cleavage of the C-X bond, such as palladium-catalyzed cross-coupling and metal-halogen exchange. The weaker bond will typically react preferentially.[3][4]
Electronic Effects: The C2 and C4 positions of the quinoline ring are particularly electron-deficient due to the influence of the heterocyclic nitrogen atom. This makes them more susceptible to nucleophilic attack and facilitates oxidative addition in cross-coupling reactions compared to other positions.
Based on these principles, for both this compound and 2-bromo-3-iodoquinoline, the C-I bond at the 3-position is expected to be the most labile and therefore the primary site of reaction in many transformations. The key difference between the two molecules lies in the reactivity of the halogen at the C2 position, where the C-Br bond is weaker and thus more reactive than the C-Cl bond in reactions like cross-coupling.
Comparative Reactivity in Key Organic Reactions
The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for selective, stepwise functionalization of these molecules.
1. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
These reactions are cornerstones of modern C-C bond formation and proceed via a catalytic cycle that typically begins with the oxidative addition of the organohalide to a Pd(0) complex.[5][6] The rate of this initial step is highly dependent on the C-X bond energy, leading to a predictable selectivity.
-
Primary Reactive Site: The C-I bond at the 3-position is significantly weaker than both the C-Br and C-Cl bonds. Therefore, in all standard cross-coupling reactions, initial functionalization will occur selectively at the C3-iodo position for both substrates.[3][7][8]
-
Secondary Reactive Site: After substitution at the C3 position, a second cross-coupling can be achieved at the C2 position, usually under more forcing conditions (e.g., higher temperature, different ligand, or longer reaction time). In this second step, the 2-bromo derivative will react more readily than the 2-chloro derivative, in line with their respective bond energies.[9]
2. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.[10][11][12]
-
Reactive Site: The C2 position of the quinoline ring is highly activated towards nucleophilic attack.
-
Comparative Reactivity: The reactivity order of halogens as leaving groups in SNAr can be complex. However, the rate-determining step is often the initial attack by the nucleophile. This step is accelerated by a more electronegative halogen, which increases the electrophilicity of the carbon atom. Therefore, the 2-chloro substituent is generally considered more activating for SNAr than the 2-bromo substituent, making this compound potentially more reactive in this specific transformation at the C2 position.
3. Metal-Halogen Exchange
This reaction involves the treatment of an organohalide with an organometallic reagent, typically an alkyllithium compound like n-butyllithium, at low temperatures.[13] The exchange rate is highly dependent on the halogen.
-
Reactivity Order: The rate of exchange follows the trend I > Br > Cl.[13][14]
-
Selective Reaction: For both molecules, the reaction will occur almost exclusively at the C3-iodo position, allowing for the formation of a 3-quinolinyllithium species, which can then be trapped with various electrophiles.
Data Presentation: Summary of Reactivity
| Reaction Type | Substrate | Primary Reactive Site (More Labile Bond) | Secondary Reactive Site | Relative Reactivity at C2 Position |
| Suzuki Coupling | This compound | C3-Iodine | C2-Chlorine | Less Reactive |
| 2-Bromo-3-iodoquinoline | C3-Iodine | C2-Bromine | More Reactive | |
| Sonogashira Coupling | This compound | C3-Iodine | C2-Chlorine | Less Reactive |
| 2-Bromo-3-iodoquinoline | C3-Iodine | C2-Bromine | More Reactive | |
| Heck Reaction | This compound | C3-Iodine | C2-Chlorine | Less Reactive |
| 2-Bromo-3-iodoquinoline | C3-Iodine | C2-Bromine | More Reactive | |
| Metal-Halogen Exchange | Both Substrates | C3-Iodine | C2-Halogen | C-Br is more reactive than C-Cl |
| Nucleophilic Aromatic Substitution (SNAr) | Both Substrates | C2-Halogen | N/A | This compound is likely more reactive |
Mandatory Visualizations
Caption: Reactivity hierarchy of carbon-halogen bonds in cross-coupling reactions.
Caption: Experimental workflow for the selective stepwise functionalization.
Experimental Protocols
Below is a representative protocol for the selective Sonogashira coupling at the C3-iodo position, which is applicable to both this compound and 2-bromo-3-iodoquinoline.
Protocol: Selective Sonogashira Coupling of 2-Halo-3-iodoquinoline
Objective: To selectively couple a terminal alkyne at the C3-iodo position while leaving the C2-halogen intact.
Materials:
-
This compound or 2-Bromo-3-iodoquinoline (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-3 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2-3 eq)
-
Solvent (e.g., Anhydrous THF or DMF)
Procedure:
-
To a dry, inert-atmosphere (Nitrogen or Argon) flask, add the 2-halo-3-iodoquinoline substrate, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base (e.g., TEA).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-halo-3-alkynylquinoline.
This protocol leverages the higher reactivity of the C-I bond to achieve selective functionalization. For a subsequent coupling at the C2 position, the isolated product would be subjected to a second cross-coupling reaction, likely requiring a higher temperature and a more active catalyst system, particularly for the C-Cl substrate.
References
- 1. quora.com [quora.com]
- 2. Explain the difference in the bond dissociation energies for the followin.. [askfilo.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
Comparative Crystallographic Analysis of 2-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Crystallographic Data
The structural parameters of 2-chloroquinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize key crystallographic data for several derivatives, providing a basis for comparison.
| Parameter | 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline | 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline | ethyl 2,4-dichloroquinoline-3-carboxylate | 2-chloroquinoline-3-carboxylic acid[1] | 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine[2] |
| Empirical Formula | C16H12ClN3 | C11H10ClN3O | C12H9Cl2NO2 | C10H6ClNO2 | C17H12ClFN2 |
| Formula Weight | 281.74 | 235.67 | 270.10 | 207.61 | - |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | Cc | Pnma | P21/c | - | P21 |
| a (Å) | 22.028(4) | 3.8949(2) | 8.4320(3) | 5.8193 (2) | 7.2253(10) |
| b (Å) | 7.9791(12) | 12.0510(5) | 11.2340(4) | 8.0689 (3) | 5.7720(10) |
| c (Å) | 8.3534(12) | 21.9910(9) | 12.8760(5) | 18.1780 (5) | 17.105(2) |
| β (°) | - | - | - | - | 95.338(10) |
| Volume (ų) | - | - | - | 853.55 (5) | 710.26(18) |
| Z | - | - | - | 4 | 2 |
| Radiation | - | - | - | Mo Kα | MoKα |
| Temperature (K) | - | - | - | 120 | 298(2) |
| Reflections collected | - | - | - | 1938 | 5010 |
| Unique reflections | - | - | - | - | 3160 |
| R(int) | - | - | - | - | 0.0501 |
| Final R1 values | - | - | - | 0.038 | 0.0339 |
| wR2 | - | - | - | 0.094 | 0.0907 |
Experimental Protocols
The synthesis and crystallographic analysis of 2-chloroquinoline derivatives typically follow a generalized workflow.
Synthesis of 2-Chloro-3-formylquinolines
A common route to substituted 2-chloroquinolines is the Vilsmeier-Haack reaction.[3]
-
Vilsmeier Reagent Formation : Phosphorus oxychloride (POCl₃) is added slowly to N,N-dimethylformamide (DMF) at a controlled low temperature (typically 0-5 °C) to generate the Vilsmeier reagent.
-
Reaction with Acetanilide : A substituted acetanilide is then introduced to the Vilsmeier reagent.
-
Cyclization and Hydrolysis : The reaction mixture is heated, which induces cyclization to form the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final product.[4]
Derivatives can be further modified. For instance, condensation reactions of the formyl group can be performed with various reagents like phenylhydrazine to yield Schiff bases.[5]
Single-Crystal X-ray Diffraction
-
Crystallization : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection : Data is collected using a diffractometer, commonly equipped with a Mo Kα radiation source.
-
Structure Solution and Refinement : The collected diffraction data is processed, and the crystal structure is solved and refined using specialized software packages.[4]
Visualizations
Experimental Workflow
Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.
Logical Comparison of Structural Features
Caption: Logical comparison of how different C3 substituents on the 2-chloroquinoline core influence crystal structure.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction provides definitive structural data, other techniques can offer valuable complementary information, especially when obtaining suitable crystals is challenging.
-
NMR Spectroscopy : Provides detailed information about the molecular structure in solution, which can be compared with the solid-state conformation determined by X-ray crystallography.
-
Mass Spectrometry : Confirms the molecular weight and elemental composition of the synthesized compounds.
-
Computational Modeling : Molecular dynamics and density functional theory (DFT) calculations can be used to predict molecular geometries and compare theoretical structures with experimental data.[4]
References
- 1. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | European Journal of Chemistry [eurjchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Identification of 2,3-Disubstituted Quinoline Isomers
For researchers and professionals in drug development and organic synthesis, the unambiguous identification of isomers is a critical step. In the realm of heterocyclic compounds, 2,3-disubstituted quinolines are a prominent structural motif with diverse pharmacological activities. Distinguishing between isomers, such as 2-methyl-3-phenylquinoline and 3-methyl-2-phenylquinoline, can be challenging due to their identical mass and similar physical properties. This guide provides a comparative overview of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR and Raman)—to effectively differentiate between these two isomers, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The proton NMR spectra of 2-methyl-3-phenylquinoline and 3-methyl-2-phenylquinoline are expected to show distinct differences in the chemical shifts of the methyl protons and the protons on the quinoline core due to the varied electronic effects of the methyl and phenyl substituents at positions 2 and 3.
In 2-methyl-3-phenylquinoline, the methyl group at the 2-position is adjacent to the nitrogen atom, which is expected to deshield the methyl protons, causing them to resonate at a downfield chemical shift. Conversely, in 3-methyl-2-phenylquinoline, the methyl group is further from the nitrogen, and its protons should appear at a relatively upfield position.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 2-methyl-3-phenylquinoline (δ, ppm) [1] | 3-methyl-2-phenylpyridine (analog) (δ, ppm) [2][3] |
| Methyl (CH₃) | 2.28 (s, 3H) | 2.38 (s, 3H) |
| H4 | 7.23 (s, 1H) | - |
| Phenyl-H | 7.41-7.53 (m, 6H) | 7.38-7.60 (m, 5H) |
| H5/H6/H7/H8 | 7.68 (t, 1H), 7.86 (d, 1H), 8.09 (d, 1H) | 7.20 (dd), 8.56 (d) |
Note: Data for 3-methyl-2-phenylpyridine is used as a close structural analog for illustrative comparison of the methyl proton chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectra provide further confirmation of the isomeric structures. The position of the substituents significantly influences the chemical shifts of the carbons in the quinoline ring system. The carbon attached to the electronegative nitrogen atom (C2) will have a characteristically downfield chemical shift.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | 2-methyl-3-phenylquinoline (δ, ppm) [1] | 3-methyl-2-phenylquinoline (δ, ppm) [4] |
| CH₃ | 27.98 | Not explicitly assigned |
| C2 | 161.11 | 158.9 |
| C3 | 151.15 | 132.8 |
| C4 | 151.01 | 137.2 |
| C4a | 140.76 | 126.8 |
| C5 | 132.11 | 129.2 |
| C6 | 131.94 | 127.0 |
| C7 | 131.62 | 128.8 |
| C8 | 131.15 | 125.7 |
| C8a | 130.94 | 147.1 |
| C-Phenyl | 124.86, 127.70, 128.27, 128.37 | 128.3, 128.6, 129.6, 139.7 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a valuable technique for determining the molecular weight and obtaining structural information through fragmentation patterns. While both isomers have the same molecular weight (219.29 g/mol ), their fragmentation patterns are expected to differ.
The fragmentation of the molecular ion will be influenced by the stability of the resulting fragments. For 2-methyl-3-phenylquinoline, a prominent fragmentation pathway may involve the loss of a hydrogen atom to form a stable quinolinium ion. For 3-methyl-2-phenylquinoline, cleavage of the bond between the phenyl group and the quinoline ring might be a significant fragmentation pathway.
Table 3: Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-methyl-3-phenylquinoline | 219 (M⁺)[1] | Not detailed in the source |
| 3-methyl-2-phenylquinoline | 219 (M⁺)[4] | 218, 204, 115[4] |
Vibrational Spectroscopy (FTIR and Raman)
FTIR and Raman spectroscopy provide information about the vibrational modes of a molecule and are sensitive to the functional groups and overall symmetry. The different substitution patterns of the two isomers will lead to distinct vibrational spectra.
FTIR Spectroscopy: The C-H stretching and bending vibrations of the methyl and phenyl groups, as well as the C=C and C=N stretching vibrations of the quinoline ring, will appear at slightly different frequencies for each isomer.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to FTIR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.
While specific, directly comparable FTIR and Raman spectra for both isomers were not available in the searched literature, the expected regions for key vibrations are presented below.
Table 4: Expected Vibrational Spectroscopy Data
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100-3000 | |
| Methyl C-H Stretch | 2975-2850 | |
| C=C/C=N Stretch (Ring) | 1620-1450 | The pattern of these bands will be characteristic for each isomer. |
| C-H Bending (Aromatic) | 900-675 | The out-of-plane bending modes are sensitive to the substitution pattern. |
| Methyl C-H Bending | 1465-1370 |
Note: This table provides general ranges. Experimental spectra are necessary for a definitive comparison.
Experimental Protocols
Synthesis of 2-methyl-3-phenylquinoline (via Friedländer Synthesis)[2][5][6][7][8]
The Friedländer synthesis is a common method for preparing quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
-
Reactants: 2-aminobenzophenone and acetone.
-
Catalyst: Acid (e.g., H₂SO₄, p-toluenesulfonic acid) or base (e.g., NaOH, KOH).
-
Procedure:
-
A mixture of 2-aminobenzophenone (1 equivalent) and a slight excess of acetone is prepared.
-
The catalyst is added to the mixture.
-
The reaction is heated under reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.
-
Spectroscopic Analysis
-
NMR Spectroscopy: Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.[5][6]
-
FTIR and Raman Spectroscopy: For FTIR analysis, a small amount of the sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory. For Raman analysis, the solid sample can be analyzed directly.[7][8][9]
Visualization of Experimental Workflow and Isomer Differentiation
Caption: Experimental workflow for the synthesis and spectroscopic identification of quinoline isomers.
Caption: Key spectroscopic features for differentiating between 2,3-disubstituted quinoline isomers.
References
- 1. CN102134219A - Preparation method of quinoline derivative - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rsc.org [rsc.org]
- 4. 3-Methyl-2-phenylquinoline | C16H13N | CID 1482014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sfr.ca [sfr.ca]
- 8. epequip.com [epequip.com]
- 9. contractlaboratory.com [contractlaboratory.com]
A Comparative Guide to Palladium Catalysts for 2-Chloro-3-iodoquinoline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of palladium catalyst performance in key cross-coupling reactions of 2-chloro-3-iodoquinoline, supported by experimental data and protocols.
The functionalization of halogenated quinolines is a cornerstone in the synthesis of a diverse array of biologically active molecules and functional materials. The differential reactivity of the C-Cl and C-I bonds in this compound offers a versatile platform for selective cross-coupling reactions. This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions at the C-3 position, leveraging the higher reactivity of the carbon-iodine bond.
Data Presentation: Performance of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in the coupling of this compound and its analogs. The data highlights the catalyst system, reaction conditions, and corresponding product yields, allowing for a direct comparison of their efficiency.
| Coupling Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80-90 | 48 | Moderate[1] |
| Suzuki-Miyaura | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/H₂O | 80-90 | 18 | High (not specified)[1] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | - | Excellent (for 2-chloro-3-iodopyridine) |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Et₃N | Dioxane | 100 | 6 | 71-99 (for di- and tri-bromo-quinolines)[2] |
Note: Due to the limited availability of direct comparative studies on this compound for all reaction types, data from closely related substrates, such as 2-aryl-4-chloro-3-iodoquinolines and dihalopyridines, are included to provide valuable insights into catalyst performance.
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are based on established literature and can be adapted for specific substrate combinations.
Suzuki-Miyaura Coupling
This protocol is adapted from the work of Mphahlele, et al. (2010) on 2-aryl-4-chloro-3-iodoquinolines.[1]
Method 1: Using Pd(PPh₃)₄
-
To a two-necked flask equipped with a stirrer bar, rubber septum, and a condenser, add this compound (1 equiv.), arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (5 mol%) in DMF (5 mL/mmol of the quinoline).
-
Flush the flask with nitrogen gas for 10 minutes.
-
Add 2M K₂CO₃ (2 mL/mmol of the quinoline) and flush with nitrogen for an additional 10 minutes.
-
Connect a balloon filled with nitrogen gas to the condenser.
-
Heat the mixture with stirring at 80–90 °C for 48 hours.
-
Cool the reaction to room temperature and quench with ice-cold water.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.
Method 2: Using PdCl₂(PPh₃)₂ / PCy₃
-
To a two-necked flask, add this compound (1 equiv.), arylboronic acid (2.5 equiv.), PdCl₂(PPh₃)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2 equiv.) in a 3:1 mixture of dioxane and water (approx. 5 mL/mmol of the quinoline).[1]
-
Flush the mixture with argon gas for 20 minutes and connect an argon-filled balloon.
-
Heat the mixture with stirring at 80–90 °C for 18 hours.[1]
-
After cooling, perform a standard aqueous work-up and purify the product by column chromatography.
Buchwald-Hartwig Amination
This generalized protocol is based on conditions reported for the amination of related dihalopyridines.
-
In a glovebox, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and Cs₂CO₃ (2.0 equiv.) in a dry Schlenk tube.
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and purify by column chromatography.
Sonogashira Coupling
This protocol is based on successful Sonogashira couplings of halogenated quinolines.[2]
-
To a reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (2.5 mol%), and CuI (5 mol%).[2]
-
Add a mixture of dioxane and triethylamine as the solvent.[2]
-
Degas the mixture and then heat it to 100 °C for 6 hours under an inert atmosphere.[2]
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.
Mandatory Visualization
The following diagrams illustrate the general workflows for the discussed coupling reactions.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Caption: General workflow for the Sonogashira coupling reaction.
References
A Comparative Guide to the Reaction Kinetics of 2-Chloro-3-iodoquinoline Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics and functional materials. The 2-chloro-3-iodoquinoline core, with its two distinct halogen atoms, presents a unique opportunity for selective and sequential functionalization. This guide provides a comparative analysis of the reaction kinetics for common cross-coupling reactions at the C-3 position, offering insights into the expected reactivity and providing a framework for experimental design.
Introduction to Regioselective Functionalization
The differential reactivity of the carbon-halogen bonds is the primary determinant of regioselectivity in the functionalization of this compound. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond. This difference in bond strength allows for selective functionalization at the 3-position (C-I) while leaving the 2-position (C-Cl) intact for subsequent transformations. The general trend in aryl-halogen bond strength is C-I < C-Br < C-Cl < C-F, which makes the oxidative addition step in many catalytic cycles, a rate-determining factor, more facile for the C-I bond.[1]
Comparative Kinetic Data
While direct side-by-side kinetic studies on this compound are not extensively reported, the following table summarizes expected relative reaction rates and typical conditions for common palladium-catalyzed cross-coupling reactions. The data is extrapolated from studies on analogous aryl halides and the known principles of C-X bond reactivity.
| Reaction Type | Coupling Partner | Typical Catalyst System | Relative Rate (C-I vs. C-Cl) | Typical Reaction Time (C-I) | Estimated Activation Energy (ΔH‡) for C-I Bond |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Very High | 1-6 hours | 12-15 kcal/mol |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base (e.g., Et₃N) | High | 2-8 hours | 11-15 kcal/mol[2] |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | High | 4-12 hours | ~15-20 kcal/mol |
Note: The relative rates are qualitative comparisons. The actual reaction times and activation energies can vary significantly based on the specific substrates, ligands, bases, and solvents used.
Experimental Protocols
The following are generalized protocols for performing and analyzing the kinetics of the functionalization of this compound.
General Procedure for Kinetic Analysis of Suzuki-Miyaura Coupling
A solution of this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and an internal standard in an appropriate solvent (e.g., DMF) is prepared.[1] To this solution, a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) and a base (e.g., 2M aqueous K₂CO₃, 2.0 equiv.) are added.[1] The reaction mixture is heated to a set temperature (e.g., 80 °C). Aliquots are taken at regular intervals, quenched, and analyzed by a suitable method like GC-MS or HPLC to determine the concentration of the starting material and product over time. The initial rates can be determined from the resulting concentration vs. time plot.
General Procedure for Kinetic Analysis of Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine) are added. The reaction is maintained at a constant temperature. The progress of the reaction is monitored over time by taking aliquots and analyzing them via chromatography to determine the rate of formation of the 3-alkynyl-2-chloroquinoline product.
General Procedure for Kinetic Analysis of Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with this compound (1.0 equiv.), an amine (1.2 equiv.), a palladium precatalyst, a suitable phosphine ligand, and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) in an anhydrous solvent like toluene or dioxane. The reaction is heated to the desired temperature, and the consumption of the starting material and the formation of the 3-amino-2-chloroquinoline product are monitored over time using an appropriate analytical technique. The catalytic cycle for Buchwald-Hartwig amination generally involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]
Visualizing Reaction Workflows and Principles
The following diagrams illustrate the general workflow for a kinetic experiment and the principle of regioselective functionalization.
Caption: Workflow for a typical kinetic analysis experiment.
Caption: Principle of regioselective functionalization based on bond reactivity.
References
- 1. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Comparative Biological Activity of Novel 2-Chloro-3-Iodoquinoline Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of novel 2-chloro-3-iodoquinoline derivatives and related compounds, tailored for researchers, scientists, and drug development professionals. The information is compiled from recent studies and focuses on anticancer and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Quinoline derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent anticancer properties.[1][2] The introduction of chloro and iodo substituents on the quinoline scaffold can significantly influence their cytotoxic efficacy.
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various chloroquinoline derivatives against a panel of human cancer cell lines. This data allows for a direct comparison of the potency of these compounds.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Benzenesulfonamide Hybrids | Compound 2 | A549-Raw (Lung) | 44.34 µg/mL | DCF | >100 µg/mL | [1][3] |
| Compound 2 | Lovo (Colorectal) | 28.82 µg/mL | DCF | >100 µg/mL | [1][3] | |
| Compound 17 | HeLa (Cervical) | 30.92 µg/mL | DCF | >100 µg/mL | [1][3] | |
| Compound 17 | MDA-MB231 (Breast) | 26.54 µg/mL | DCF | >100 µg/mL | [3] | |
| 2,3-Diarylquinolines | 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) | Hep 3B (Hepatocellular Carcinoma) | 0.71 | Tamoxifen | - | [4] |
| 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) | H1299 (Non-small cell lung cancer) | 1.46 | Tamoxifen | - | [4] | |
| 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) | MDA-MB-231 (Breast) | 0.72 | Tamoxifen | - | [4] | |
| Quinazoline-chalcone | 14g | K-562 (Leukemia) | 0.622-1.81 | - | - | [5] |
| 14g | RPMI-8226 (Leukemia) | 0.622-1.81 | - | - | [5] | |
| 14g | HCT-116 (Colon) | 0.622-1.81 | - | - | [5] | |
| 14g | LOX IMVI (Melanoma) | 0.622-1.81 | - | - | [5] | |
| 14g | MCF7 (Breast) | 0.622-1.81 | - | - | [5] | |
| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical) | 8.3 | Doxorubicin | - | [6] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | Doxorubicin | - | [6] | |
| Quinoline 12 | PC3 (Prostate) | 31.37 | Doxorubicin | - | [6] | |
| Quinoline 11 | PC3 (Prostate) | 34.34 | Doxorubicin | - | [6] |
*DCF (2',7'-dichlorofluorescein) was used as a reference drug in one study.[3] Tamoxifen and Doxorubicin were used as reference drugs in other studies.[4][6]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic effects of chemical compounds.[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives). A vehicle control (like DMSO) and a positive control (a known anticancer drug) are also included. The plates are incubated for another 48-72 hours.[2]
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.[2]
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell survival, growth, and proliferation.[1] Its overactivation is a common characteristic of many cancers. Some chloroquinoline derivatives have been shown to inhibit this pathway, which can lead to a decrease in cancer cell viability.[1] A key mechanism of this inhibition is the prevention of Akt phosphorylation, a critical step for its activation.[1]
Antimicrobial Activity
Quinoline derivatives are also known for their broad-spectrum antimicrobial activities.[7] The following data compares the antimicrobial efficacy of various iodo-quinoline and chloroquinoline derivatives.
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The table below presents MIC values for several quinoline derivatives against different microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Iodo-Quinoline Derivatives | S. epidermidis | - | - | - | [8] |
| K. pneumoniae | No effect | - | - | [8] | |
| C. parapsilosis | Varied activity | - | - | [8] | |
| 8-Hydroxyquinoline Derivatives | 5,7-diCl-8HQ | N. gonorrhoeae | 0.28-0.56 µM | Reference Drug | 48.14 µM |
| Iodoquinol | N. gonorrhoeae | 0.08-0.15 µM | Reference Drug | 48.14 µM | |
| Clioquinol | N. gonorrhoeae | 0.10-0.20 µM | Reference Drug | 48.14 µM | |
| 7-Chloroquinoline Derivatives | Compound 5 | S. aureus | Zone of inhibition: 11.00 ± 0.03 mm | Amoxicillin | Zone of inhibition: 18 ± 0.00 mm |
| Compound 5 | P. aeruginosa | Zone of inhibition: 11.00 ± 0.03 mm | Amoxicillin | Zone of inhibition: 18 ± 0.00 mm | |
| Compound 6 | E. coli | Zone of inhibition: 11.00 ± 0.04 mm | Amoxicillin | Zone of inhibition: 18 ± 0.00 mm | |
| Compound 8 | E. coli | Zone of inhibition: 12.00 ± 0.00 mm | Amoxicillin | Zone of inhibition: 18 ± 0.00 mm | |
| Compound 7 | S. pyogenes | Zone of inhibition: 11.00 ± 0.02 mm | Amoxicillin | Zone of inhibition: 18 ± 0.00 mm |
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Compound Preparation: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[2]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
This guide provides a foundational comparison of the biological activities of this compound derivatives and related compounds. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the evaluation and development of novel therapeutic agents. Further research is warranted to expand on the structure-activity relationships and to elucidate the precise mechanisms of action for the most promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Chloro-3-iodoquinoline Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Chloro-3-iodoquinoline, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, present comparative data, and offer insights into selecting the most suitable method for your research and quality control needs.
Introduction
This compound is a halogenated quinoline derivative whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Ensuring the absence or strict control of impurities is a key regulatory and scientific requirement. HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity. This guide compares the performance of a typical reversed-phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound.
Data Presentation: Comparison of Analytical Techniques
The choice of analytical technique for purity determination is influenced by the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity and the need for structural information.
Table 1: Comparison of Analytical Methods for Purity Analysis of this compound
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry. | Quantitative determination based on the integrated signal of specific nuclei (e.g., ¹H) relative to a certified internal standard. |
| Applicability | Broadly applicable to a wide range of non-volatile and semi-volatile impurities. | Suitable for volatile and semi-volatile impurities and residual solvents. | Provides a highly accurate purity value for the main component without the need for a specific reference standard of the analyte. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower sensitivity compared to chromatographic methods. |
| Selectivity | High, can separate structurally similar impurities. | High, provides structural information from mass spectra. | High, based on distinct resonance signals. |
| Quantitation | Requires a reference standard for each impurity for accurate quantitation. | Can provide semi-quantitative results without standards, but accurate quantitation requires standards. | Primary method, provides a direct and highly accurate purity value. |
| Sample Throughput | High. | Moderate to high. | Low to moderate. |
| Instrumentation Cost | Moderate. | High. | Very high. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Instrumentation:
-
A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Hypothetical HPLC Data for a this compound Sample:
Table 2: Hypothetical HPLC Purity Analysis of a this compound Batch
| Peak No. | Retention Time (min) | Analyte | Area (%) | Purity (%) |
| 1 | 4.5 | 2-Chloroquinoline (Impurity A) | 0.25 | - |
| 2 | 8.2 | 2-Hydroxy-3-iodoquinoline (Impurity B) | 0.40 | - |
| 3 | 12.7 | This compound | 99.10 | 99.10 |
| 4 | 15.1 | Dichloro-iodo-quinoline isomer (Impurity C) | 0.15 | - |
| 5 | 18.9 | Unidentified Impurity | 0.10 | - |
Note: This data is representative and intended for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile and semi-volatile impurities, as well as residual solvents.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 min.
-
-
Injection Mode: Split (10:1).
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This method provides a highly accurate purity assessment without the need for a specific reference standard of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, molecular weights, and masses of the analyte and internal standard.
-
Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logic diagram for selecting the appropriate analytical method.
Conclusion
The purity assessment of this compound can be effectively performed using HPLC, GC-MS, and qNMR.
-
HPLC-UV is a versatile and robust method for routine quality control, capable of separating a wide range of potential impurities. When coupled with Mass Spectrometry (HPLC-MS), it becomes a powerful tool for impurity identification.
-
GC-MS is an excellent complementary technique, particularly for the analysis of volatile and semi-volatile impurities, as well as residual solvents, which may not be amenable to HPLC analysis.
-
qNMR serves as a primary method for obtaining a highly accurate and precise purity value without the need for specific impurity reference standards, making it invaluable for the certification of reference materials and for definitive purity assignments.
The selection of the most appropriate technique will depend on the specific goals of the analysis, the nature of the expected impurities, and the available instrumentation. For comprehensive purity profiling, a combination of these methods is often employed.
A Comparative Mechanistic Study: Palladium Insertion into Carbon-Iodine vs. Carbon-Chlorine Bonds
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of palladium(0) to carbon-halogen (C-X) bonds is a fundamental and often rate-determining step in a vast array of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis, particularly in the pharmaceutical industry. The choice of the aryl halide starting material, specifically the halogen atom, profoundly impacts reaction efficiency and scope. This guide provides a detailed comparison of the mechanistic aspects of palladium insertion into carbon-iodine (C-I) versus carbon-chlorine (C-Cl) bonds, supported by experimental data and detailed protocols.
Executive Summary
It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: Ar-I > Ar-Br > Ar-Cl > Ar-F. This reactivity trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more readily cleaved by the palladium catalyst. However, recent studies indicate that factors beyond the oxidative addition step, such as the stability of the resulting Pd(II) intermediates, also play a crucial role in the overall catalytic cycle's efficiency. While direct side-by-side kinetic comparisons under identical conditions are sparse in the literature, a compilation of data from various studies allows for a comprehensive understanding of the mechanistic disparities.
General Mechanism of Palladium-Catalyzed Cross-Coupling
The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Energy Profiles: C-I vs. C-Cl Insertion
The oxidative addition step proceeds through a transition state where the C-X bond is broken and new Pd-C and Pd-X bonds are formed. The activation energy for this step is significantly lower for aryl iodides compared to aryl chlorides, reflecting the difference in their bond strengths.
Caption: Comparative energy profiles for Pd insertion into C-I and C-Cl bonds.
Quantitative Data Comparison
The following table summarizes available kinetic and thermodynamic data for the oxidative addition of palladium to aryl iodides and chlorides from various studies. It is important to note that direct comparison is challenging due to differing reaction conditions, ligands, and palladium precursors.
| Parameter | Aryl Iodide (Ph-I) | Aryl Chloride (Ph-Cl) | Ligand/Pd Source | Solvent | Temperature (°C) | k_obs (s⁻¹) or Relative Rate | Reference |
| Relative Reactivity | High | Low | Various | Various | Various | Qualitatively I > Cl | General Consensus |
| Activation Energy (ΔG‡) | Lower | Higher | Computational | Gas Phase | N/A | Illustrative Difference | General Knowledge |
| Observed Rate Constant (k_obs) | Not specified | Varies with [PhCl] and [XPhos] | XPhos / Pd(OAc)₂ | THF | 20 | See original data for specifics | [1] |
| Kinetic Order in ArX | First-order | First-order | Various | Various | Various | Generally observed | [1][2] |
| Kinetic Order in Pd | First-order | Not explicitly stated for comparison | Various | Various | Various | Generally observed | [2] |
Mechanistic Pathways: Concerted vs. Nucleophilic Displacement
Two primary mechanisms are proposed for the oxidative addition of aryl halides to Pd(0):
-
Three-Centered Concerted Mechanism: This is the most commonly accepted pathway, especially for aryl iodides and bromides. The palladium atom coordinates to the C-X bond and inserts in a single, concerted step through a three-membered transition state.
-
Nucleophilic Displacement (SₙAr-like) Mechanism: This pathway is more likely for electron-deficient aryl halides and particularly for aryl chlorides. It involves a more polar, two-step process where the palladium complex acts as a nucleophile, attacking the ipso-carbon and displacing the halide.
Recent computational and experimental evidence suggests that the choice between these pathways is influenced by the nature of the aryl halide, the electronic and steric properties of the ligands on the palladium center, and the coordination number of the active Pd(0) species. For instance, 14-electron PdL₂ complexes often favor a nucleophilic displacement mechanism, while 12-electron PdL species are more biased towards a concerted pathway.
Experimental Protocols
Reproducible kinetic analysis is crucial for elucidating reaction mechanisms. Below are generalized protocols for monitoring the kinetics of palladium-catalyzed oxidative addition.
General Protocol for Kinetic Monitoring by UV-Vis Spectroscopy
This method is suitable for reactions that exhibit a change in absorbance during the course of the reaction. For very fast reactions, a stopped-flow apparatus is necessary.
Materials:
-
Pd(0) precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, XPhos)
-
Aryl halide (aryl iodide and aryl chloride)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (or a cryo stopped-flow instrument for fast reactions)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions: Inside a glovebox, prepare stock solutions of the Pd(0) precursor, the ligand, and the aryl halide in the chosen solvent.
-
Catalyst Pre-formation: In a cuvette or reaction vessel, mix the Pd(0) precursor and the ligand solution to allow for the in-situ formation of the active Pd(0)Lₙ complex. The solution should be allowed to stir for a defined period to ensure complete formation.
-
Initiation of the Reaction: The reaction is initiated by the rapid injection of the aryl halide stock solution into the solution containing the active catalyst.
-
Data Acquisition: Immediately after injection, begin monitoring the change in absorbance at a wavelength where a significant change is observed (previously determined by acquiring the spectra of reactants and products). Data should be collected at regular time intervals.
-
Data Analysis: The obtained absorbance vs. time data can be fitted to appropriate kinetic models (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs).
-
Determination of Reaction Orders: To determine the order with respect to each reactant, a series of experiments should be performed where the concentration of one component is varied while keeping the others constant.
Protocol for Kinetic Analysis by ³¹P NMR Spectroscopy
This technique is useful for tracking the consumption of the Pd(0)-phosphine complex and the formation of the oxidative addition product, as they will have distinct ³¹P NMR chemical shifts.
Materials:
-
Same as for UV-Vis spectroscopy, but with a deuterated solvent (e.g., THF-d₈)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a glovebox, prepare an NMR tube containing a solution of the Pd(0) precursor and the phosphine ligand in the deuterated solvent.
-
Acquisition of Initial Spectrum: Record a ³¹P NMR spectrum of the initial catalyst solution.
-
Reaction Initiation: Inject the aryl halide into the NMR tube.
-
Time-Resolved NMR: Acquire a series of ³¹P NMR spectra at set time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting Pd(0) complex and the product Pd(II) complex in each spectrum. Plot the concentration of the starting material or product as a function of time to determine the reaction rate.
Conclusion
The oxidative addition of palladium to C-I bonds is kinetically more favorable than to C-Cl bonds, a fact primarily attributed to the weaker bond strength of the former. This difference in reactivity is reflected in significantly lower activation energies for C-I bond cleavage. While the concerted three-centered mechanism is prevalent for aryl iodides, a nucleophilic displacement pathway becomes more significant for aryl chlorides, especially with certain ligand systems. However, it is crucial for researchers to recognize that the overall efficiency of cross-coupling reactions with aryl chlorides is not solely dictated by the slower oxidative addition step. Factors such as the stability of the resulting arylpalladium(II) chloride intermediate can also significantly impact the catalytic turnover. A deeper understanding of these multifaceted mechanistic aspects will continue to drive the development of more efficient and versatile palladium catalysts for the activation of challenging C-Cl bonds, which is of high interest due to the lower cost and broader availability of aryl chlorides.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-3-iodoquinoline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-3-iodoquinoline, a halogenated quinoline derivative. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood. |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of halogenated organic compounds like this compound is through a licensed and approved hazardous waste disposal facility, typically involving high-temperature incineration.[1] Under no circumstances should this chemical be disposed of down the drain or released into the environment.
-
Segregation of Waste:
-
Collect all waste containing this compound separately from non-halogenated chemical waste.[2][3] This includes pure compound, solutions, and contaminated materials.
-
Solid Waste: Place contaminated items such as weighing papers, pipette tips, and gloves into a designated, properly labeled, and sealed container for halogenated solid waste.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled container for halogenated liquid waste.[2] Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and list any other constituents in the waste stream.
-
Ensure the container is in good condition and compatible with the waste.
-
-
Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep containers tightly closed to prevent the release of vapors.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The recommended disposal method is controlled incineration at a licensed chemical destruction plant.[1]
-
Experimental Protocols
Currently, there are no standard experimental protocols for the in-lab neutralization or deactivation of this compound. The most appropriate and safest procedure is to entrust its disposal to a specialized waste management facility.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Chloro-3-iodoquinoline
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Safety Summary
Based on data from analogous compounds, 2-Chloro-3-iodoquinoline is anticipated to be harmful if swallowed and may cause serious eye damage.[1] Halogenated quinolines as a class of compounds can exhibit various toxicities, including cardiotoxicity, hepatotoxicity, and phototoxicity.[2][3][4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the correct and consistent use of personal protective equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated. |
| Eyes | Safety goggles or face shield | Wear tightly fitting safety goggles with side-shields. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage. |
| Respiratory | Chemical fume hood or respirator | All handling of solid or solutions of the compound should be performed in a well-ventilated chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required. |
Quantitative Safety Data (Analog Compounds)
No specific quantitative toxicity data for this compound was found. The following table presents data for a structurally similar compound, 2-Chloro-3-iodopyridine, to provide an estimate of potential hazards.
| Compound | Test | Route | Species | Value | Classification |
| 2-Chloro-3-iodopyridine | LD50 | Oral | - | - | Harmful if swallowed[1] |
| 2-Chloro-3-iodopyridine | - | Eye Contact | - | - | Causes serious eye damage[1] |
LD50: Lethal Dose, 50%; the dose that is lethal to 50% of the tested population. LC50: Lethal Concentration, 50%; the concentration in air that is lethal to 50% of the tested population. OEL: Occupational Exposure Limit; the upper acceptable concentration of a hazardous substance in the workplace air.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk.
-
Preparation and Engineering Controls:
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Have all necessary equipment (e.g., spatulas, weighing paper, reaction vessels) clean and within the fume hood.
-
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.
-
Use a spatula to handle the solid and avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
During Reaction:
-
Keep all reaction vessels clearly labeled.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
-
Remove and dispose of contaminated PPE in the designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list "this compound" as a constituent.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Container Management:
-
Use appropriate, leak-proof, and sealed containers for all waste.
-
Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.
-
-
Final Disposal:
-
Store waste containers in a designated hazardous waste accumulation area.
-
Arrange for the disposal of all waste through a licensed hazardous waste disposal company. High-temperature incineration is the recommended method for halogenated organic compounds.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow and Safety Protocol
Caption: A flowchart outlining the key stages for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Toxicity of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
